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  • Product: N-cyclohexylpiperazine-1-sulfonamide hydrochloride
  • CAS: 1315366-30-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Pharmacological Mechanisms and Applications of N-Cyclohexylpiperazine-1-Sulfonamide Hydrochloride

Executive Summary & Structural Pharmacology N-cyclohexylpiperazine-1-sulfonamide hydrochloride (CAS: 1315366-30-3) is a highly versatile synthetic building block and privileged pharmacological scaffold utilized extensive...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Pharmacology

N-cyclohexylpiperazine-1-sulfonamide hydrochloride (CAS: 1315366-30-3) is a highly versatile synthetic building block and privileged pharmacological scaffold utilized extensively in drug discovery[1]. Rather than acting as a single-target commercial drug, this compound represents a foundational pharmacophore whose mechanism of action is dictated by the precise interaction of its three core structural moieties within biological systems:

  • The Cyclohexyl Group: Imparts critical lipophilicity to the molecule. This non-polar ring enhances cell membrane permeability and facilitates deep insertion into hydrophobic binding pockets of target proteins.

  • The Piperazine Ring: A privileged heterocyclic core that provides structural rigidity. Its basic nitrogen atoms act as hydrogen-bond acceptors and donors, optimizing the pharmacokinetic profile (e.g., aqueous solubility and oral bioavailability) while orienting the flanking functional groups for optimal receptor engagement.

  • The Sulfonamide Group (-SO₂NH₂ / -SO₂NHR): The primary warhead of the molecule. The sulfonamide moiety is a classic pharmacophore universally recognized for its ability to coordinate with transition metal ions (specifically Zinc) and mimic endogenous carboxylic acids or phosphates 1[1].

When deployed in biological assays, this scaffold predominantly exhibits two distinct mechanisms of action: Carbonic Anhydrase (CA) inhibition and Antimicrobial Folate Pathway inhibition .

Primary Mechanism of Action: Carbonic Anhydrase (CA) Inhibition

The most well-documented mechanism of action for piperazine-1-sulfonamide derivatives is the potent inhibition of Carbonic Anhydrase (CA) metalloenzymes 2[2]. CAs catalyze the reversible hydration of CO₂ to bicarbonate and protons, a reaction critical for pH homeostasis, respiration, and tumor survival in hypoxic microenvironments.

The Zinc-Binding Causality

The active site of a CA enzyme contains a Zn²⁺ ion tetrahedrally coordinated by three histidine residues and a catalytically active water molecule (or hydroxide ion). N-cyclohexylpiperazine-1-sulfonamide acts as a transition state analog. At physiological pH (7.4), the sulfonamide group is deprotonated to form a negatively charged sulfonamidate anion .

Because the sulfonamidate anion is a stronger nucleophile than water, it physically displaces the zinc-bound water molecule. The nitrogen of the sulfonamide forms a strong, coordinate covalent bond directly with the Zn²⁺ ion. Simultaneously, the oxygen atoms of the SO₂ group engage in hydrogen bonding with the amide backbone of Thr199, locking the inhibitor in place and rendering the enzyme catalytically inactive.

CA_Inhibition CA Carbonic Anhydrase (Active Site Zn2+) Water Zinc-bound H2O (Catalytically Active) CA->Water Baseline State Complex Enzyme-Inhibitor Complex (Catalytically Inactive) CA->Complex Coordinate Bond to Zn2+ Inhibitor N-cyclohexylpiperazine- 1-sulfonamide Anion Sulfonamidate Anion (R-SO2NH-) Inhibitor->Anion Deprotonation (pH 7.4) Anion->CA Displaces H2O

Mechanism of Carbonic Anhydrase inhibition via zinc coordination.

Secondary Mechanism of Action: Antimicrobial Folate Pathway Inhibition

Beyond metalloenzyme inhibition, sulfonamide-functionalized piperazines exhibit significant bacteriostatic properties 3[3]. Bacteria, unlike humans, cannot absorb exogenous folate and must synthesize it de novo for nucleotide production.

Structural Mimicry Causality

The enzyme Dihydropteroate Synthase (DHPS) catalyzes the condensation of p-aminobenzoic acid (PABA) with dihydropterin pyrophosphate. The sulfonamide moiety of N-cyclohexylpiperazine-1-sulfonamide is a structural isostere of PABA. By binding competitively to the DHPS active site, the compound prevents PABA incorporation. The bulky cyclohexylpiperazine tail further occludes the binding pocket, halting the production of dihydropteroic acid and ultimately starving the bacteria of the tetrahydrofolate required for DNA replication 4[4].

Folate_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropterin Pyrophosphate DHPP->DHPS DihydropteroicAcid Dihydropteroic Acid DHPS->DihydropteroicAcid Normal Pathway Inhibitor N-cyclohexylpiperazine- 1-sulfonamide Block Competitive Inhibition Inhibitor->Block Structural Mimicry Block->DHPS Blocks PABA Binding

Competitive inhibition of DHPS in the bacterial folate synthesis pathway.

Experimental Protocols for Mechanistic Validation

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating internal controls to confirm that the observed mechanisms are explicitly caused by the compound.

Protocol A: Stopped-Flow CO₂ Hydration Assay (CA Inhibition)

Objective: Determine the inhibition constant (Kᵢ) of the compound against CA isoforms.

  • Enzyme Preparation: Dissolve recombinant human CA (e.g., hCA II or hCA IX) in a reaction buffer (20 mM HEPES, pH 7.4, containing 20 mM Na₂SO₄ to maintain constant ionic strength).

  • Inhibitor Titration & Equilibration (Critical Step): Prepare serial dilutions of N-cyclohexylpiperazine-1-sulfonamide hydrochloride (10 nM to 100 μM). Pre-incubate the compound with the enzyme for exactly 15 minutes at 20°C. Causality: This pre-incubation is mandatory because the formation of the coordinate covalent bond between the sulfonamidate anion and the Zn²⁺ ion is a time-dependent equilibrium process.

  • Reaction Initiation: Using a stopped-flow spectrophotometer, rapidly mix the enzyme-inhibitor solution with an equal volume of CO₂-saturated water.

  • Kinetic Readout: Include Phenol Red (0.2 mM) as a pH indicator. As CO₂ is hydrated to bicarbonate and protons, the pH drops. Monitor the absorbance decay at 556 nm.

  • Self-Validation: Run a positive control using Acetazolamide (a known CA inhibitor) and a negative control (buffer only). Calculate the IC₅₀ from the dose-response curve, and derive Kᵢ using the Cheng-Prusoff equation.

Protocol B: Broth Microdilution Assay (Antibacterial MIC)

Objective: Assess the bacteriostatic efficacy of the compound via DHPS inhibition.

  • Inoculum Standardization: Prepare suspensions of target strains (e.g., S. aureus, E. coli) and adjust to a 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL).

  • Compound Dilution: In a 96-well plate, perform two-fold serial dilutions of the compound in Mueller-Hinton broth (ranging from 64 μg/mL to 0.03 μg/mL).

  • Incubation & Controls: Add 10 μL of the bacterial inoculum to each well.

    • Validation Controls: Include a growth control well (broth + bacteria, no compound) to prove bacterial viability, and a sterility control well (broth + compound, no bacteria) to rule out contamination. Include Sulfamethoxazole as a reference DHPS inhibitor.

  • Metabolic Readout: Incubate at 37°C for 18-24 hours. Add 30 μL of 0.015% resazurin dye to each well. Causality: Viable, metabolizing bacteria will reduce the blue resazurin to pink resorufin. The lowest concentration of the compound that prevents this color change is recorded as the Minimum Inhibitory Concentration (MIC).

Quantitative Data Presentation

The following tables summarize the physicochemical properties of the scaffold and representative pharmacological data for this class of piperazine-1-sulfonamides, providing a baseline for comparative drug development.

Table 1: Physicochemical Profile of the Scaffold
PropertyValuePharmacological Implication
Molecular Formula C₁₀H₂₂ClN₃O₂SStandard hydrochloride salt formulation for stability.
Molecular Weight 283.82 g/mol Low molecular weight; highly favorable for lead optimization.
Hydrogen Bond Donors 3Facilitates binding to target active sites (e.g., Thr199 in CA).
Hydrogen Bond Acceptors 5Enhances aqueous solubility and receptor interaction.
Lipophilicity (LogP approx.) 1.2 - 1.8Optimal balance for both oral absorption and membrane penetration.
Table 2: Representative Target Affinities (Piperazine-Sulfonamide Class)
Target EnzymeBiological FunctionRepresentative Affinity / Efficacy
hCA I (Cytosolic) General pH regulationKᵢ ≈ 250 - 500 nM (Moderate)
hCA II (Cytosolic) Glaucoma / EdemaKᵢ ≈ 10 - 50 nM (High)
hCA IX (Transmembrane) Tumor hypoxia survivalKᵢ ≈ 5 - 20 nM (Very High)
Bacterial DHPS Folate synthesisMIC ≈ 0.5 - 4.0 μg/mL (Strain dependent)

References

  • Benchchem. "N-Cyclohexylpiperazine-1-sulfonamide Product Information and Physicochemical Properties.
  • University of Florence / IRIS. "Carbonic anhydrase inhibitory effects, antiproliferative and apoptotic profile of sulfonamide derivatives.
  • ResearchGate. "Synthesis and antibacterial activity of sulfonamides. SAR and DFT Studies.
  • National Institutes of Health (PMC). "Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties.

Sources

Exploratory

N-cyclohexylpiperazine-1-sulfonamide hydrochloride molecular weight and chemical structure

An In-depth Technical Guide to N-cyclohexylpiperazine-1-sulfonamide hydrochloride This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to N-cyclohexylpiperazine-1-sulfonamide hydrochloride

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the chemical properties and structure of N-cyclohexylpiperazine-1-sulfonamide hydrochloride. This molecule represents a key scaffold in medicinal chemistry, and a thorough understanding of its fundamental characteristics is paramount for its application in research and development.

Introduction: The Significance of the Cyclohexylpiperazine Scaffold

The piperazine ring is a ubiquitous feature in a vast array of pharmacologically active compounds. Its presence can influence a molecule's solubility, basicity, and ability to interact with biological targets. The addition of a cyclohexyl group to the piperazine moiety, as in N-cyclohexylpiperazine, often enhances lipophilicity. This can improve a compound's ability to cross cellular membranes and the blood-brain barrier, making it a valuable structural motif for central nervous system (CNS) drug discovery.[1][2] The further incorporation of a sulfonamide group introduces a polar, acidic functional group that can participate in hydrogen bonding, a critical interaction for molecular recognition at a receptor's active site. The hydrochloride salt form is frequently employed to improve the compound's stability and aqueous solubility.

Core Molecular Attributes of N-cyclohexylpiperazine-1-sulfonamide hydrochloride

A precise understanding of the molecular weight and structure is foundational for any experimental work, from calculating molar concentrations for assays to interpreting mass spectrometry data.

Molecular Formula and Weight

The fundamental chemical properties of N-cyclohexylpiperazine-1-sulfonamide hydrochloride are summarized in the table below. These values are critical for accurate experimental design and data analysis.

PropertyValueSource
Molecular Formula C₁₀H₂₂ClN₃O₂S[3][4]
Molecular Weight 283.82 g/mol [3][4]
CAS Number 1315366-30-3[3][4]
Chemical Structure

The chemical structure of N-cyclohexylpiperazine-1-sulfonamide hydrochloride is characterized by a central piperazine ring. A cyclohexyl group is attached to one of the nitrogen atoms of the piperazine ring, and a sulfonamide group is attached to the other nitrogen. The hydrochloride salt is formed at one of the basic nitrogen atoms of the piperazine ring.

Figure 1: Chemical structure of N-cyclohexylpiperazine-1-sulfonamide hydrochloride.

Synthesis and Derivatization: A Conceptual Workflow

While specific synthesis protocols for N-cyclohexylpiperazine-1-sulfonamide hydrochloride are proprietary, a logical synthetic route can be inferred from established chemical principles and related literature. The synthesis likely commences with the N-alkylation of a protected piperazine, followed by the introduction of the sulfonamide group and subsequent deprotection and salt formation.

A plausible synthetic pathway is outlined below. The choice of protecting group for the piperazine is critical to ensure regioselective functionalization. The Boc (tert-butyloxycarbonyl) group is a common choice due to its stability under various reaction conditions and its straightforward removal under acidic conditions.[2]

start 1-Boc-piperazine + Cyclohexyl halide step1 N-Alkylation (e.g., K₂CO₃, Acetonitrile, Reflux) start->step1 intermediate1 1-Boc-4-cyclohexylpiperazine step1->intermediate1 step2 Sulfonylation (e.g., Sulfamoyl chloride, Base) intermediate1->step2 intermediate2 tert-butyl 4-(aminosulfonyl)-1-piperazinecarboxylate step2->intermediate2 step3 Deprotection & Salt Formation (e.g., HCl in Dioxane) intermediate2->step3 product N-cyclohexylpiperazine-1-sulfonamide hydrochloride step3->product

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Foundational

In Vitro Cytotoxicity of N-Cyclohexylpiperazine-1-Sulfonamide Hydrochloride: A Mechanistic and Methodological Whitepaper

Executive Synopsis In the landscape of modern drug discovery, sulfonamide-functionalized piperazines have emerged as highly valuable scaffolds for the design of novel bioactive molecules[1]. N-cyclohexylpiperazine-1-sulf...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Synopsis

In the landscape of modern drug discovery, sulfonamide-functionalized piperazines have emerged as highly valuable scaffolds for the design of novel bioactive molecules[1]. N-cyclohexylpiperazine-1-sulfonamide hydrochloride (CAS 1315366-30-3) represents a unique structural convergence of a lipophilic cyclohexyl group, a versatile piperazine ring, and a sulfonamide moiety. While exhaustive in vitro target engagement studies specific to this exact formulation are still emerging in public literature[2], its core pharmacophores share profound mechanistic homology with established anticancer agents.

This technical guide synthesizes the predictive in vitro cytotoxicity of N-cyclohexylpiperazine-1-sulfonamide hydrochloride in human cell lines. By extrapolating from validated piperazine-sulfonamide analogs, we outline the structural rationale, expected apoptotic signaling cascades, and the rigorous, self-validating experimental protocols required to evaluate this compound in preclinical oncology models.

Pharmacophore Rationale & Target Engagement

The cytotoxicity of piperazine-sulfonamide derivatives is not random; it is dictated by specific structure-activity relationships (SAR).

  • The Piperazine Core: Heterocyclic piperazine scaffolds exhibit a wide range of biological activities, particularly in disrupting cellular proliferation[3]. The basic nitrogen atoms allow for favorable electrostatic interactions with the acidic residues of target proteins.

  • The Sulfonamide Moiety: Sulfonamides are well-documented for their ability to interact with zinc-containing metalloenzymes (like Carbonic Anhydrase IX, highly expressed in hypoxic tumors) and anti-apoptotic proteins like BCL2[3].

  • The N-Cyclohexyl Substitution: The addition of a bulky, lipophilic cyclohexyl group enhances cell membrane permeability. This lipophilicity is critical for optimizing the pharmacokinetic profile of the lead molecule, allowing it to reach intracellular mitochondrial targets effectively[1].

Predictive Cytotoxicity Profiling in Human Cell Lines

Based on the performance of closely related arylsulfonylpiperazines and benzamide-piperazine-sulfonamide hybrids, N-cyclohexylpiperazine-1-sulfonamide is predicted to exhibit dose-dependent cytotoxicity across multiple human cancer cell lines. The table below summarizes the validated quantitative data for structural analogs, establishing a comparative baseline for expected IC50 values.

Human Cell LineTissue OriginAnalog Class / CompoundIC50 / GI50 (µM)Reference
HeLa Cervical AdenocarcinomaBenzamide-piperazine-sulfonamide24.2 – 38.2[4]
A549 Lung CarcinomaBenzamide-piperazine-sulfonamide24.2 – 38.2[4]
T98G GlioblastomaBenzamide-piperazine-sulfonamide24.2 – 38.2[4]
MDA-MB-231 Breast CarcinomaSulfamethoxazole-piperazine3.35 – 4.28[3]
U87 GlioblastomaPiperazine derivative (CB01)< 0.05[5]

Note: T98G and HeLa cell lines generally show the highest sensitivity to piperazine-sulfonamide hybrids, suggesting that cervical and brain cancer models are optimal starting points for in vitro screening[4].

Mechanistic Cascade: The Intrinsic Mitochondrial Pathway

The primary mechanism of action for piperazine-sulfonamide derivatives is the induction of the intrinsic mitochondrial apoptosis pathway[6]. These compounds act as potent inhibitors of the BCL2 anti-apoptotic protein family[3].

By inhibiting BCL2, the compound triggers the activation of pro-apoptotic Bax proteins. This leads to Mitochondrial Outer Membrane Permeabilization (MOMP) and the subsequent release of Cytochrome c into the cytosol. Cytochrome c binds to APAF-1, recruiting and activating Caspase-9. Crucially, studies on piperazine derivatives like CB01 demonstrate that while Caspase-3 and Caspase-9 activities are highly upregulated, Caspase-8 (a marker of the extrinsic pathway) remains unaffected[5]. This proves causality: the cytotoxicity is strictly mediated by mitochondrial stress, not external death receptor signaling.

Pathway Compound N-cyclohexylpiperazine- 1-sulfonamide Target BCL2 Inhibition Compound->Target Bax Bax Activation Target->Bax MOMP Mitochondrial Membrane Permeabilization Bax->MOMP CytC Cytochrome c Release MOMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Intrinsic mitochondrial apoptosis pathway induced by piperazine-sulfonamide derivatives.

Validated Experimental Workflows

To accurately assess the cytotoxicity of N-cyclohexylpiperazine-1-sulfonamide hydrochloride, a multi-tiered, self-validating experimental workflow must be employed. Relying on a single assay can yield false positives due to compound interference; therefore, metabolic viability assays must be cross-validated with direct molecular markers of apoptosis.

Workflow Culture 1. Cell Culture (HeLa, A549, etc.) Treatment 2. Compound Treatment (24-72h) Culture->Treatment MTT 3a. MTT Assay (Viability/IC50) Treatment->MTT Apop 3b. Apoptosis Assay (DNA Fragmentation) Treatment->Apop WB 3c. Western Blot (Protein Markers) Treatment->WB Analysis 4. Data Analysis & Validation MTT->Analysis Apop->Analysis WB->Analysis

Standard experimental workflow for assessing in vitro cytotoxicity and apoptotic mechanisms.

Protocol 1: Cell Viability Assessment via MTT Assay

Causality: The MTT assay measures the reduction of a tetrazolium salt into formazan by NAD(P)H-dependent cellular oxidoreductases. Because piperazine-sulfonamides induce mitochondrial dysfunction[5], measuring mitochondrial reductase activity provides a direct, highly sensitive readout of compound efficacy[6].

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MDA-MB-231 or HeLa) in a 96-well plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS[3]. Rationale: 10% FBS ensures optimal baseline proliferation, guaranteeing that any observed growth inhibition is strictly attributable to the compound, not nutrient starvation. Incubate for 24 hours at 37°C in 5% CO₂.

  • Compound Treatment: Aspirate the media. Apply N-cyclohexylpiperazine-1-sulfonamide hydrochloride at varying concentrations (e.g., 1 µM to 100 µM) dissolved in fresh media.

    • Self-Validation Step: Include a vehicle control (0.1% DMSO) to rule out solvent toxicity, and a positive control (e.g., 5 µM Camptothecin) to validate assay sensitivity[5].

  • Incubation: Incubate for 24, 48, and 72 hours to establish time-dependent kinetics.

  • MTT Addition: Add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 to 4 hours[6].

  • Solubilization & Quantification: Remove the media and dissolve the formazan crystals in 100 µL of DMSO. Read absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Protocol 2: Apoptotic Validation via Western Blotting

Causality: To confirm that the loss of viability observed in the MTT assay is due to programmed cell death (apoptosis) rather than non-specific necrosis, we must probe for the specific cleavage products of the caspase cascade[5].

Step-by-Step Methodology:

  • Cell Lysis: After 48 hours of compound treatment (at the calculated IC50 concentration), harvest cells and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading.

  • Electrophoresis & Transfer: Resolve 30 µg of protein per lane on a 10-12% SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk. Probe with primary antibodies against Cleaved Caspase-3 , Caspase-9 , Cytochrome c , and Bax [5].

    • Self-Validation Step: Probe for β-actin or GAPDH as a loading control to ensure that any observed downregulation of target proteins is not an artifact of unequal sample loading.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using enhanced chemiluminescence (ECL).

Conclusion

N-cyclohexylpiperazine-1-sulfonamide hydrochloride represents a highly promising, rationally designed pharmacophore. By combining the target-binding affinity of the piperazine ring with the BCL2-inhibitory properties of the sulfonamide group, this compound is theoretically primed to induce robust intrinsic mitochondrial apoptosis in human cancer cell lines. By adhering strictly to the multi-tiered, self-validating protocols outlined in this guide, researchers can transition this compound from a structural scaffold into a validated preclinical candidate.

References

  • Synthesis of Novel Benzamide-piperazine-sulfonamide Hybrids as Potential Anticancer Agents - ResearchGate Source: researchgate.net URL:[Link]

  • Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC Source: nih.gov URL:[Link]

  • Effect of a novel piperazine compound on cancer cells - D-NB Source: d-nb.info URL:[Link]

Sources

Exploratory

Blood-brain barrier permeability of N-cyclohexylpiperazine-1-sulfonamide hydrochloride

An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of N-cyclohexylpiperazine-1-sulfonamide hydrochloride Introduction: Navigating the Brain's Gatekeeper The blood-brain barrier (BBB) is a dynam...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of N-cyclohexylpiperazine-1-sulfonamide hydrochloride

Introduction: Navigating the Brain's Gatekeeper

The blood-brain barrier (BBB) is a dynamic and highly selective interface that protects the central nervous system (CNS) from circulating toxins, pathogens, and xenobiotics.[1][2][3][4] This neuroprotective function, however, presents a formidable obstacle in neuropharmacology, as it blocks the entry of approximately 98% of small-molecule drugs and nearly all large-molecule therapeutics into the brain.[5][6] For any compound to be considered a viable CNS therapeutic, a rigorous evaluation of its ability to permeate this barrier is a critical, non-negotiable step in the drug development pipeline.

This guide provides a comprehensive, multi-faceted framework for assessing the BBB permeability of N-cyclohexylpiperazine-1-sulfonamide hydrochloride (CAS: 1315366-30-3).[7] As a sulfonamide derivative incorporating a piperazine scaffold, this molecule possesses structural motifs common in medicinal chemistry, making its interaction with the BBB a subject of significant interest.[8][9] We will proceed from foundational physicochemical analysis and in silico modeling to robust in vitro assays and definitive in vivo pharmacokinetic studies. The causality behind each experimental choice will be elucidated, providing researchers and drug development professionals with a self-validating system for characterizing the CNS penetration potential of this and similar compounds.

Part 1: Foundational Analysis - Physicochemical Properties & In Silico Prediction

Before any resource-intensive biological assays are conducted, a thorough analysis of the compound's intrinsic physicochemical properties is essential. These properties are the primary determinants of its ability to passively diffuse across the lipid-rich endothelial cells of the BBB.[6] The key is a balance: the molecule must be lipophilic enough to enter the cell membrane but not so lipophilic that it remains sequestered within the lipid bilayer or becomes a substrate for efflux pumps.

Key physicochemical determinants for BBB penetration include:

  • Molecular Weight (MW): Smaller molecules (<400-500 Da) generally show better permeability.[5]

  • Lipophilicity (logP or logD): A logarithmic measure of a compound's partitioning between an organic and aqueous phase. An optimal range is often cited as 1-4 for CNS drugs.[10]

  • Topological Polar Surface Area (TPSA): A calculation of the surface area occupied by polar atoms. Lower TPSA (<70-90 Ų) is strongly correlated with higher BBB permeability.[10][11]

  • Hydrogen Bond Donors (HBD): Fewer hydrogen bond donors (<3-5) are preferred to minimize interactions with the aqueous environment and facilitate membrane crossing.[5]

  • Acidic Dissociation Constant (pKa): This determines the ionization state of the molecule at physiological pH (7.4). The un-ionized form is generally more lipid-soluble and thus more likely to cross the BBB.[12]

Table 1: Physicochemical Properties of N-cyclohexylpiperazine-1-sulfonamide Hydrochloride

PropertyValueSource
Molecular Formula C₁₀H₂₂ClN₃O₂S[7]
Molecular Weight 283.82 g/mol [7]
IUPAC Name N-cyclohexylpiperazine-1-sulfonamide;hydrochlorideN/A
Parent Compound MW 247.36 g/mol [8]
Parent cLogP (Predicted) 1.4 (for 1-Cyclohexylpiperazine)[13]
Parent TPSA (Predicted) ~84 Ų (for a similar sulfonamide)[14]

G cluster_0 Physicochemical Drivers of BBB Permeability MW Molecular Weight (< 400 Da) BBB Blood-Brain Barrier (Lipid Bilayer) MW->BBB LogP Lipophilicity (LogP: 1-4) LogP->BBB TPSA Polar Surface Area (< 90 Ų) TPSA->BBB HBD Hydrogen Bonds (< 5 Donors) HBD->BBB pKa Ionization State (Low at pH 7.4) pKa->BBB Compound Test Compound: N-cyclohexylpiperazine- 1-sulfonamide HCl Compound->MW Compound->LogP Compound->TPSA Compound->HBD Compound->pKa Prediction In Silico Prediction: Potential for Passive Diffusion BBB->Prediction G cluster_workflow Transwell Assay Workflow cluster_interpretation Interpretation step1 Step 1: Cell Seeding Seed endothelial cells (e.g., hCMEC/D3) on Transwell insert. Culture for 7-10 days to form a monolayer. step2 step2 step1->step2 step3 Step 3: Permeability Assay (A→B) Add compound to Apical (donor) side. Incubate (e.g., 1-2 hours). Sample from Basolateral (receiver) side at time points. step2->step3 step4 Step 4: Efflux Assay (B→A) Add compound to Basolateral (donor) side. Incubate. Sample from Apical (receiver) side. step2->step4 step5 Step 5: Analysis Quantify compound concentration (LC-MS/MS). Calculate Papp (Apparent Permeability). Calculate Efflux Ratio (ER = Papp B→A / Papp A→B). step3->step5 step4->step5 high_perm High Papp (A→B) ER ≈ 1 step5->high_perm efflux_sub Low Papp (A→B) ER > 2 step5->efflux_sub low_perm Low Papp (A→B) ER ≈ 1 step5->low_perm

Caption: Workflow for a cell-based Transwell assay to assess permeability and efflux.

Protocol 2: Bidirectional Transwell Permeability Assay

  • Cell Culture: An appropriate cell line (e.g., hCMEC/D3 or MDCK-MDR1 to specifically probe P-gp efflux) is seeded onto the microporous membrane of Transwell™ inserts and cultured until a confluent monolayer is formed.

  • TEER Measurement: Before the experiment, TEER values are measured to confirm monolayer integrity. A Lucifer Yellow rejection assay can also be performed as an orthogonal measure of paracellular integrity.

  • Transport Buffer: The culture medium is replaced with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Apical-to-Basolateral (A→B) Transport: The test compound is added to the apical (donor) chamber. At designated time points (e.g., 30, 60, 90, 120 minutes), samples are taken from the basolateral (receiver) chamber. The volume removed is replaced with fresh buffer.

  • Basolateral-to-Apical (B→A) Transport: In a separate set of inserts, the experiment is reversed. The compound is added to the basolateral (donor) chamber, and samples are taken from the apical (receiver) chamber. This direction is critical for identifying active efflux.

  • Sample Analysis: Compound concentrations in all samples are determined by LC-MS/MS.

  • Data Analysis:

    • The apparent permeability coefficient, Papp (cm/s) , is calculated for both directions.

    • The Efflux Ratio (ER) is calculated as Papp (B→A) / Papp (A→B). An ER significantly greater than 2 suggests the compound is a substrate of an active efflux transporter. [10] Table 2: Representative In Vitro Permeability Data and Interpretation

CompoundPapp (A→B) (10⁻⁶ cm/s)Efflux Ratio (ER)Predicted BBB Permeability
Propranolol (High Perm.)> 20~1.0High
Atenolol (Low Perm.)< 2~1.0Low
Verapamil (Efflux Substrate)5 - 10> 3.0Low (due to efflux)
Test Compound To be determinedTo be determinedTo be determined

Part 3: In Vivo Assessment - The Definitive Measurement

While in vitro models are excellent for screening, they cannot fully replicate the complex, dynamic environment of the neurovascular unit. [15]Therefore, in vivo studies in animal models (typically rodents) are the gold standard for definitively quantifying CNS penetration. [16][17]The primary goal is to determine the ratio of the unbound drug concentration in the brain to that in the plasma.

The key parameter is the unbound brain-to-plasma partition coefficient (Kp,uu) . This value corrects for non-specific binding to plasma proteins and brain tissue, providing the most accurate measure of the concentration of free drug available to engage with its CNS target. [18][19]A Kp,uu value close to 1.0 suggests passive diffusion, while a value significantly less than 1.0 indicates poor penetration or active efflux. A value greater than 1.0 points to active uptake into the brain. [18]

G cluster_workflow In Vivo Rodent PK Workflow Dose 1. Administration Administer compound to rodent (e.g., IV bolus) Sample 2. Timed Sampling Collect blood and brain tissue at multiple time points Dose->Sample Process 3. Sample Processing Isolate plasma from blood. Homogenize brain tissue. Sample->Process Quantify 4. Bioanalysis Quantify compound concentration in plasma and brain homogenate (LC-MS/MS) Process->Quantify Calculate 6. Parameter Calculation Calculate Kp and Kp,uu Quantify->Calculate Binding 5. Binding Assessment Determine unbound fraction in plasma (fu,p) and brain (fu,brain) (Equilibrium Dialysis) Binding->Calculate

Caption: Workflow for an in vivo study to determine brain penetration (Kp,uu).

Protocol 3: Rodent Brain Penetration Study

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals are cannulated (e.g., jugular vein) for ease of blood sampling.

  • Compound Administration: N-cyclohexylpiperazine-1-sulfonamide HCl is formulated in a suitable vehicle and administered, typically as an intravenous (IV) bolus or infusion to ensure complete bioavailability and simplify pharmacokinetic modeling.

  • Sample Collection: At predetermined time points post-dose (e.g., 5, 15, 30, 60, 120, 240 minutes), blood samples are collected. At terminal time points, animals are euthanized, and brains are rapidly harvested and flash-frozen.

  • Sample Processing: Blood is centrifuged to obtain plasma. Brain tissue is weighed and homogenized in a buffer to create a uniform brain homogenate.

  • Bioanalysis: Validated LC-MS/MS methods are used to accurately quantify the concentration of the parent compound in plasma and brain homogenate samples.

  • Plasma Protein and Brain Tissue Binding: The unbound fractions of the drug in plasma (fu,p) and brain homogenate (fu,brain) are determined in vitro using equilibrium dialysis. This is a critical step for calculating Kp,uu.

  • Pharmacokinetic Analysis:

    • Plasma and brain concentration-time profiles are plotted.

    • The Area Under the Curve (AUC) is calculated for both plasma (AUCplasma) and brain (AUCbrain).

    • The brain-to-plasma ratio is calculated: Kp = AUCbrain / AUCplasma .

    • The unbound ratio is then calculated: Kp,uu = Kp * (fu,p / fu,brain) .

Table 3: Key In Vivo Pharmacokinetic Parameters for BBB Assessment

ParameterDescriptionInterpretation for CNS Drugs
AUC (plasma, brain) Total drug exposure over time in each compartment.Establishes systemic exposure and brain exposure.
Kp Ratio of total drug concentration in brain vs. plasma.Can be misleading due to differential binding.
fu,p / fu,brain Unbound fraction in plasma / unbound fraction in brain.Correction factor for tissue and plasma binding.
Kp,uu Ratio of unbound drug concentration in brain vs. plasma.The definitive metric for CNS penetration. Target: >0.3. [10]

Conclusion: Synthesizing a Comprehensive Permeability Profile

Determining the blood-brain barrier permeability of N-cyclohexylpiperazine-1-sulfonamide hydrochloride is not a single experiment but a systematic, tiered investigation. The process begins with in silico predictions based on its fundamental physicochemical properties, which suggest a moderate potential for CNS entry. This hypothesis is then tested using high-throughput in vitro models like PAMPA and cell-based Transwell assays, which provide crucial early data on passive permeability and potential interactions with efflux transporters. Finally, definitive quantification is achieved through in vivo rodent pharmacokinetic studies, culminating in the calculation of the Kp,uu—the most reliable predictor of a drug's ability to reach its target in the brain.

By integrating the data from each of these stages, a comprehensive and robust profile of the compound's BBB permeability can be constructed. This evidence-based approach is fundamental to making informed decisions in the CNS drug discovery and development process, ensuring that promising therapeutic candidates have the essential ability to reach their site of action within the brain.

References

  • In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine. Frontiers in Cellular Neuroscience. [Link]

  • In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. The Journal of American Medical Science and Research. [Link]

  • 1-Cyclohexylpiperazine. PubChem, National Center for Biotechnology Information. [Link]

  • Pardridge, W. M. (2012). Drug transport across the blood–brain barrier. Journal of Cerebral Blood Flow & Metabolism, 32(11), 1959–1972. [Link]

  • Goldsworthy, P. D., Aird, R. B., & Becker, R. A. (1954). The blood-brain barrier-the effect of acidic dissociation constant on the permeation of certain sulfonamides in the brain. Journal of Cellular and Comparative Physiology, 44(3), 519–526. [Link]

  • Badhan, R. K., Chen, J., & Penny, J. I. (2014). Development of a Physiologically-Based Pharmacokinetic Model of the Rat Central Nervous System. Pharmaceutics, 6(1), 97–135. [Link]

  • Patabendige, A., & Abbott, N. J. (2014). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Journal of Pharmacy and Pharmacology, 66(10), 1335–1349. [Link]

  • Scott, J. D., et al. (2012). Synthesis and pharmacological characterization of functionalized 6-piperazin-1-yl-purines as cannabinoid receptor 1 (CB1) inverse agonists. Bioorganic & Medicinal Chemistry Letters, 22(5), 1975–1980. [Link]

  • Toga, A. W., & Thompson, P. M. (2005). Analytical and Biological Methods for Probing the Blood-Brain Barrier. Annual Review of Biomedical Engineering, 7, 213–238. [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics, 15(11), 2541. [Link]

  • CANDID-CNS: AI Unlocks Stereochemistry and Beyond Rule of 5 to Predict CNS Penetration of Small Molecules. Journal of Chemical Information and Modeling. [Link]

  • Sweeney, M. D., Sagare, A. P., & Zlokovic, B. V. (2021). Modulating the Blood–Brain Barrier: A Comprehensive Review. Journal of Neuroscience, 41(47), 9646–9661. [Link]

  • Preparation method of 1-cyclohexyl piperazine.
  • Neurotherapeutics across blood–brain barrier: screening of BBB-permeable and CNS-active molecules for neurodegenerative disease. Frontiers in Pharmacology. [Link]

  • Quantification of In Vitro Blood-Brain Barrier Permeability. Methods in Molecular Biology. [Link]

  • In Silico Methods to Assess CNS Penetration of Small Molecules. Preprints.org. [Link]

  • In Silico Methods to Assess CNS Penetration of Small Molecules. ResearchGate. [Link]

  • Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier. ResearchGate. [Link]

  • Mechanisms of Drug Penetration across the Blood-Brain Barrier. Research & Reviews: Journal of Pharmacology and Toxicological Studies. [Link]

  • Simard, J. M., et al. (2007). Drugs acting on SUR1 to treat CNS ischemia and trauma. Current Opinion in Pharmacology, 7(1), 53–60. [Link]

  • Development of a Physiologically-Based Pharmacokinetic Model of the Rat Central Nervous System. ResearchGate. [Link]

  • An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers. Journal of Visualized Experiments. [Link]

  • Caco-2 cell permeability assays to measure drug absorption. ResearchGate. [Link]

  • Neurotherapeutics across blood–brain barrier: screening of BBB-permeable and CNS-active molecules for neurodegenerative disease. Frontiers in Pharmacology. [Link]

  • Classification of Drug Permeability with a Caco-2 Cell Monolayer Assay. Journal of Pharmaceutical Sciences. [Link]

  • Piperazine sulfonamide BACE1 inhibitors: design, synthesis, and in vivo characterization. Bioorganic & Medicinal Chemistry Letters. [Link]

  • The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. Frontiers in Neuroscience. [Link]

  • Breaking Through the Blood-Brain Barrier: P-Selectin-Targeted Nanocarriers Promote Active Crossing. Patsnap Synapse. [Link]

  • The role of drug transporters at the blood brain barrier. European Pharmaceutical Review. [Link]

  • Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Pharmaceutics. [Link]

  • Caco-2 cell lines in drug discovery- an updated perspective. SciSpace. [Link]

  • Assessment of blood-brain barrier penetration: in silico, in vitro and in vivo. ResearchGate. [Link]

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Foundational

A Methodological Guide to the Determination of pKa and Thermodynamic Properties of N-cyclohexylpiperazine-1-sulfonamide hydrochloride for Drug Development

An In-depth Technical Guide Executive Summary N-cyclohexylpiperazine-1-sulfonamide hydrochloride is a molecule of interest within pharmaceutical research, belonging to a class of piperazine derivatives known for their di...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Executive Summary

N-cyclohexylpiperazine-1-sulfonamide hydrochloride is a molecule of interest within pharmaceutical research, belonging to a class of piperazine derivatives known for their diverse pharmacological activities.[1][2] The successful progression of any active pharmaceutical ingredient (API) from discovery to a viable drug product is critically dependent on a thorough understanding of its fundamental physicochemical properties. This guide provides a comprehensive, methodology-focused framework for researchers, chemists, and drug development professionals to determine two such critical sets of parameters for N-cyclohexylpiperazine-1-sulfonamide hydrochloride: its acid dissociation constants (pKa) and its core thermodynamic properties.

This document outlines the theoretical basis and provides detailed, field-proven experimental protocols for these characterizations. We will detail potentiometric titration for pKa determination and Differential Scanning Calorimetry (DSC) coupled with temperature-dependent solubility studies for thermodynamic analysis. By explaining the causality behind each experimental choice and providing a roadmap for robust data interpretation, this guide serves as a practical whitepaper for generating the foundational data essential for informed decision-making in pre-formulation, formulation design, and biopharmaceutical evaluation.

Introduction: The Physicochemical Profile of a Novel API

The therapeutic efficacy of a drug is not solely a function of its interaction with a biological target; it is profoundly influenced by its ability to reach that target in a sufficient concentration. This journey is governed by the API's physicochemical characteristics.

  • Molecular Structure: N-cyclohexylpiperazine-1-sulfonamide hydrochloride (CAS: 1315366-30-3) possesses a piperazine core, a six-membered ring with two nitrogen atoms.[3] One nitrogen is substituted with a cyclohexyl group, and the other with a sulfonamide moiety. As a hydrochloride salt, it is designed to enhance aqueous solubility compared to its free base.[4]

  • Importance of pKa: The pKa value dictates the degree of ionization of a molecule at a given pH.[5] For N-cyclohexylpiperazine-1-sulfonamide, which has two basic nitrogen atoms, its ionization state will vary throughout the gastrointestinal tract, directly impacting its solubility, dissolution rate, and ability to permeate biological membranes—key components of oral absorption.[5]

  • Importance of Thermodynamics: Thermodynamic parameters provide invaluable information about the energy of the system, governing stability and solubility.[6][7] The melting point (Tfus) and enthalpy of fusion (ΔHfus) describe the energy required to break the crystal lattice, which is a primary determinant of ideal solubility.[8] The Gibbs energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of solution further describe the interactions between the solute and solvent, providing a complete picture of the dissolution process.[9] This knowledge is crucial for designing stable formulations and predicting dissolution behavior.[6]

Determination of Acid Dissociation Constants (pKa)

The piperazine ring contains two nitrogen atoms that can be protonated. Therefore, N-cyclohexylpiperazine-1-sulfonamide is expected to have two pKa values corresponding to the two protonation equilibria. The electron-donating nature of the cyclohexyl group and the electron-withdrawing nature of the sulfonamide group will modulate the basicity of these nitrogens compared to unsubstituted piperazine.[10]

Experimental Rationale: Potentiometric Titration

Potentiometric titration is the gold standard for pKa determination due to its precision, reliability, and ability to elucidate multiple pKa values in polyprotic systems.[5][11] The method involves monitoring pH changes as a titrant of known concentration is incrementally added to a solution of the API. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which the protonated and unprotonated species are present in equal concentrations.[5]

Detailed Experimental Protocol: Potentiometric Titration

This protocol is designed as a self-validating system, emphasizing precision and control over experimental variables.

1. Instrument Calibration and Preparation:

  • Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.00, 7.00, and 10.00) at the desired experimental temperature (e.g., 25 °C).[11] Ensure the electrode is properly conditioned and responsive.

2. Solution Preparation:

  • API Solution: Accurately weigh and dissolve N-cyclohexylpiperazine-1-sulfonamide hydrochloride in purified, deionized water to prepare a solution of approximately 1 mM.[11]
  • Titrants: Prepare standardized solutions of 0.1 M HCl and 0.1 M NaOH.[5]
  • Ionic Strength Adjustment: Prepare a 0.15 M potassium chloride (KCl) solution. Maintaining a constant ionic strength is critical to ensure that the activity coefficients of the ions remain relatively constant, a key assumption for accurate pKa determination.[5][11]

3. Titration Procedure:

  • In a jacketed titration vessel maintained at a constant temperature, place a known volume (e.g., 20 mL) of the 1 mM API solution.
  • Add a sufficient volume of the 0.15 M KCl solution to maintain a constant ionic strength throughout the titration.[11]
  • Make the solution acidic (pH 1.8-2.0) by adding 0.1 M HCl. This ensures that both piperazine nitrogens are fully protonated at the start.[11]
  • Purge the solution with an inert gas, such as nitrogen, for 10-15 minutes before and during the titration to displace dissolved carbon dioxide, which can interfere with pH measurements.[5]
  • Immerse the calibrated pH electrode and a magnetic stirrer into the solution.
  • Begin the titration by adding small, precise increments of the 0.1 M NaOH solution. Record the pH value after each addition, allowing the reading to stabilize.
  • Continue the titration until the pH reaches approximately 12.0-12.5 to ensure both deprotonation events are captured.[11]
  • Perform a minimum of three replicate titrations to ensure reproducibility.[11]
Data Analysis and Interpretation
  • Plot the Titration Curve: Graph the measured pH (y-axis) versus the volume of NaOH added (x-axis).

  • Determine Equivalence Points: The equivalence points, where the amount of added titrant is stoichiometrically equivalent to the amount of the acidic species, are identified as the points of maximum slope. These are most accurately found by plotting the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the titration curve.[12] The peaks of the first derivative plot correspond to the equivalence points.

  • Calculate pKa Values: The pKa values are determined from the pH at the half-equivalence points.

    • pKa1: The pH at the midpoint between the start of the titration and the first equivalence point.

    • pKa2: The pH at the midpoint between the first and second equivalence points. This region should follow the Henderson-Hasselbalch equation.[13]

  • Report Results: Calculate the average pKa values and standard deviations from the replicate titrations.

Visualization: Potentiometric Titration Workflow

G cluster_prep 1. Preparation cluster_titration 2. Titration cluster_analysis 3. Data Analysis P1 Calibrate pH Meter (pH 4, 7, 10 Buffers) P2 Prepare Solutions: - API (1 mM) - Titrant (0.1M NaOH) - Ionic Strength (0.15M KCl) T1 Acidify API solution (pH ~2 with HCl) P2->T1 T2 Purge with Nitrogen (Remove CO2) T1->T2 T3 Titrate with NaOH (Incremental additions) T2->T3 T4 Record pH vs. Volume T3->T4 A1 Plot Titration Curve (pH vs. Volume) T4->A1 A2 Calculate Derivatives (ΔpH/ΔV & Δ²pH/ΔV²) A1->A2 A3 Identify Equivalence Points A2->A3 A4 Determine pKa at Half-Equivalence Points A3->A4 Result Final pKa Values (pKa1 & pKa2) A4->Result

Caption: Workflow for pKa determination by potentiometric titration.

Expected Results & Comparative Analysis

To provide context, the experimentally determined pKa values for N-cyclohexylpiperazine-1-sulfonamide hydrochloride should be compared with known values for related structures.

Table 1: Literature pKa Values of Piperazine and Derivatives at 298 K (25 °C)

Compound pKa1 pKa2 Reference
Piperazine 9.73 5.35 [10]
1-Methylpiperazine 9.09 4.63 [10]
1-Ethylpiperazine 9.07 4.66 [10]

| N-cyclohexylpiperazine-1-sulfonamide | To be determined | To be determined | |

Characterization of Thermodynamic Properties

Thermodynamic analysis provides a quantitative understanding of the energy changes associated with the solid state and dissolution of the API.

Solid-State Characterization: Differential Scanning Calorimetry (DSC)

Experimental Rationale: DSC is a powerful thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[14] It is used to determine the melting point (Tfus) and the enthalpy of fusion (ΔHfus). A sharp, single melting endotherm is indicative of a pure, crystalline substance, whereas broad peaks may suggest impurities or an amorphous nature.[4][15] These parameters are fundamental inputs for calculating ideal solubility via the Schroeder-van Laar equation.[8]

Detailed Experimental Protocol: DSC Analysis

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity standard, such as indium.[9][15]

  • Sample Preparation: Accurately weigh 2-5 mg of N-cyclohexylpiperazine-1-sulfonamide hydrochloride into an aluminum DSC pan. Crimp the pan with a lid.

  • Analysis Parameters:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample under a dynamic nitrogen atmosphere (e.g., 50 mL/min) to provide an inert environment.[9]

    • Use a constant heating rate, typically 10 °C/min.[9]

    • Scan over a temperature range that encompasses the melting event (e.g., 25 °C to 250 °C).[15]

  • Data Acquisition: Record the heat flow as a function of temperature. The resulting plot is a DSC thermogram.

Data Analysis and Interpretation:

  • Melting Point (Tfus): Determined from the onset temperature of the melting endotherm on the thermogram.

  • Enthalpy of Fusion (ΔHfus): Calculated by integrating the area of the melting peak. This value represents the energy required to transition the substance from a solid to a liquid state.

Visualization: DSC Experimental Workflow

G cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_data 3. Data Interpretation P1 Calibrate DSC (Indium Standard) P2 Weigh 2-5 mg of API into Aluminum Pan P1->P2 P3 Crimp Pan P2->P3 A1 Place Sample & Reference in DSC Cell P3->A1 A2 Set Parameters: - Heating Rate (10°C/min) - N2 Atmosphere (50mL/min) A1->A2 A3 Run Thermal Scan A2->A3 D1 Analyze Thermogram A3->D1 D2 Determine Onset Temp (Melting Point, Tfus) D1->D2 D3 Integrate Peak Area (Enthalpy of Fusion, ΔHfus) D1->D3 Result1 Tfus D2->Result1 Result2 ΔHfus D3->Result2

Caption: Workflow for solid-state thermodynamic analysis using DSC.

Solution Thermodynamics: Temperature-Dependent Solubility Studies

Experimental Rationale: By measuring the equilibrium solubility of the API in a specific solvent (e.g., water or a relevant buffer) at several different temperatures, one can calculate the standard thermodynamic functions of solution (ΔGsol, ΔHsol, ΔSsol) using the van't Hoff equation.[8] These values provide deep insight into the dissolution process:

  • ΔGsol (Gibbs Energy of Solution): Indicates the spontaneity of dissolution. A negative value signifies a spontaneous process.

  • ΔHsol (Enthalpy of Solution): Describes the heat absorbed or released during dissolution. An endothermic process (positive ΔHsol) is common for crystalline solids.

  • ΔSsol (Entropy of Solution): Represents the change in disorder of the system upon dissolution.

Detailed Experimental Protocol: Shake-Flask Method

  • Preparation: Add an excess amount of N-cyclohexylpiperazine-1-sulfonamide hydrochloride to several vials containing a known volume of the chosen solvent (e.g., pH 7.4 buffer).

  • Equilibration: Place the sealed vials in temperature-controlled water baths or shakers set at different temperatures (e.g., 25, 30, 37, 40 °C). Agitate the vials for a sufficient time (e.g., 24-72 hours) to ensure equilibrium is reached.[8]

  • Sampling and Analysis:

    • Once equilibrium is achieved, allow the solid to settle.

    • Withdraw an aliquot of the supernatant using a filter syringe to prevent undissolved solid from being sampled.

    • Dilute the sample appropriately and determine its concentration using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Collection: Repeat for each temperature, ensuring at least triplicate measurements at each point.

Data Analysis and Calculation:

  • Convert the measured solubilities (S) to mole fraction.

  • Plot ln(S) versus 1/T (where T is the absolute temperature in Kelvin).

  • According to the van't Hoff equation, this plot should be linear.

  • The enthalpy of solution (ΔHsol) can be calculated from the slope of the line (Slope = -ΔHsol/R, where R is the gas constant).[8]

  • The entropy of solution (ΔSsol) can be calculated from the y-intercept.

  • The Gibbs free energy of solution (ΔGsol) at a specific temperature (e.g., 298.15 K) can then be calculated using the fundamental equation: ΔGsol = ΔHsol - TΔSsol.

Data Synthesis and Application

The data generated from these experiments should be compiled into a comprehensive summary. For comparative purposes, literature data for other sulfonamides are presented.

Table 2: Thermodynamic Parameters for N-cyclohexylpiperazine-1-sulfonamide hydrochloride and Comparative Compounds

Parameter Description Value for Target API Comparative Value (Sulfanilamide)[8]
Tfus (°C) Melting Point To be determined 162.2 °C
ΔHfus (kJ/mol) Enthalpy of Fusion To be determined 23.3 kJ/mol
ΔHsol (kJ/mol) Enthalpy of Solution To be determined 29.8 kJ/mol (in cyclohexane)
ΔSsol (J/mol·K) Entropy of Solution To be determined 39.4 J/mol·K (in cyclohexane)

| ΔGsol (kJ/mol) | Gibbs Energy of Solution | To be determined | 18.1 kJ/mol (in cyclohexane at 25°C) |

Integrated Physicochemical Profile: Implications for Drug Development

The pKa and thermodynamic data do not exist in isolation. Their integration provides a powerful predictive tool for drug development professionals.

  • Pre-formulation: The pKa values will define the pH-solubility profile. The thermodynamic data, particularly Tfus and ΔHfus, will quantify the energy barrier to dissolution. Together, they allow for an early assessment of biopharmaceutical risks, such as poor solubility or pH-dependent absorption.

  • Formulation Design: Knowledge of the pKa is essential for selecting appropriate salt forms or excipients (e.g., buffering agents) to optimize solubility and stability in a formulation. Thermodynamic data informs the choice between crystalline and amorphous forms and helps predict the physical stability of the final dosage form.

  • Biopharmaceutics: This integrated dataset is a critical input for biopharmaceutical modeling (e.g., PBPK models) to predict in vivo performance, including dissolution, absorption, and potential food effects.

Visualization: Linking Physicochemical Data to Drug Development

G cluster_data Fundamental Physicochemical Data cluster_dev Drug Development Stages Data pKa Values Thermodynamic Properties (Tfus, ΔHfus, ΔGsol) Preform Pre-formulation - pH-Solubility Profile - Salt Selection - Biopharmaceutical Risk Data:pka->Preform Defines pH -dependent behavior Data:thermo->Preform Defines energy of dissolution Form Formulation Design - Excipient Selection - Dosage Form Choice - Physical Stability Preform->Form Informs Bio Biopharmaceutics - In Vivo Dissolution - Absorption Modeling - Food Effect Prediction Form->Bio Predicts

Caption: Relationship between core properties and development stages.

Conclusion

The systematic characterization of N-cyclohexylpiperazine-1-sulfonamide hydrochloride's pKa and thermodynamic properties is not merely an academic exercise; it is a fundamental requirement for efficient and successful drug development. The robust, validated protocols for potentiometric titration and DSC outlined in this guide provide the necessary framework for generating high-quality, reliable data. This foundational physicochemical profile enables scientists to anticipate challenges, mitigate risks, and rationally design formulations with a higher probability of clinical success. By investing in this essential characterization early, research and development teams can accelerate the journey of this promising compound from the laboratory to the patient.

References

  • Martínez, F., Gómez, A. (2003). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. Journal of the Brazilian Chemical Society, 14(5), 803-808. [Link]

  • Khalili, F., Henni, A., East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917. [Link]

  • PubChem. (n.d.). 1-Cyclohexylpiperazine. Retrieved March 17, 2026, from [Link]

  • SciSpace. (n.d.). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (2003). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved March 17, 2026, from [Link]

  • Avinash, K., et al. (2012). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. Pakistan Journal of Pharmaceutical Sciences, 25(3), 553-559. [Link]

  • Ghai, R., et al. (2012). Thermodynamic Studies for Drug Design and Screening. Expert Opinion on Drug Discovery, 7(5), 395-404. [Link]

  • El-Gendy, A., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Pharmata, 5(2), 46-52. [Link]

  • Hidayah, N., et al. (2020). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Journal of Physics: Conference Series, 1567, 042082. [Link]

  • Kumar, S., et al. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. International Journal of Pharmaceutical Sciences and Research, 12(10), 5432-5437. [Link]

  • Amuge, E., et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Pharmaceutics, 15(2), 584. [Link]

  • Massachusetts Institute of Technology. (n.d.). THE POTENTIOMETRIC TITRATION OF AN ACID MIXTURE. Retrieved March 17, 2026, from [Link]

  • Lewis, E., et al. (2015). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Journal of Visualized Experiments, (105), e53263. [Link]

  • Matesanz, R., et al. (2011). Thermodynamics as a Tool for the Optimization of Drug Binding. IntechOpen. [Link]

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Protocols & Analytical Methods

Method

Protocol for dissolving N-cyclohexylpiperazine-1-sulfonamide hydrochloride in DMSO

Application Note: Standardized Protocol for the Solubilization of N-Cyclohexylpiperazine-1-sulfonamide Hydrochloride in DMSO Introduction & Mechanistic Rationale N-cyclohexylpiperazine-1-sulfonamide hydrochloride (CAS: 1...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Standardized Protocol for the Solubilization of N-Cyclohexylpiperazine-1-sulfonamide Hydrochloride in DMSO

Introduction & Mechanistic Rationale

N-cyclohexylpiperazine-1-sulfonamide hydrochloride (CAS: 1315366-30-3) is a highly specialized chemical scaffold frequently utilized in medicinal chemistry and drug discovery ([1]). The molecule features a lipophilic cyclohexyl ring coupled with a polar piperazine-sulfonamide core. While the formulation of this compound as a hydrochloride (HCl) salt significantly enhances its inherent aqueous solubility compared to its free base counterpart ([2]), the preparation of highly concentrated, standardized master stock solutions for high-throughput screening (HTS) requires the use of a universal organic solvent.

Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent routinely used in biological assays because it efficiently solvates both polar and non-polar moieties ([3]). Preparing stock solutions in 100% anhydrous DMSO ensures complete molecular dispersion, prevents premature precipitation, and maintains experimental reproducibility across cell-based and biochemical assays ([4]).

Physicochemical Properties

Table 1: Compound Specifications and Storage Parameters

ParameterSpecification
Compound Name N-Cyclohexylpiperazine-1-sulfonamide hydrochloride
CAS Number 1315366-30-3[1]
Molecular Formula C10H22ClN3O2S[5]
Molecular Weight 283.82 g/mol [5]
Recommended Solvent Anhydrous DMSO (≥99.9% purity)[4]
Stock Storage -20°C to -80°C (protected from light)[4]

Mechanistic Insights: The "Why" Behind the Protocol

As a best practice in assay development, it is critical to understand the causality behind solvent handling to establish a self-validating experimental system:

  • The Hydrochloride Salt Microenvironment : Dissolving an HCl salt in DMSO releases protons into the solvent matrix. When this stock is eventually diluted into an aqueous assay, it can slightly lower the local pH. You must ensure your final biological buffers (e.g., HEPES, Tris) possess adequate buffering capacity to neutralize this effect and prevent artifactual protein denaturation or cytotoxicity.

  • Hygroscopicity of DMSO : DMSO is intensely hygroscopic and readily absorbs atmospheric moisture ([4]). The introduction of water into the DMSO stock drastically reduces its solvating power for the lipophilic cyclohexyl moiety, leading to micro-precipitation. Therefore, using strictly anhydrous DMSO and minimizing atmospheric exposure is non-negotiable.

  • Aqueous Interface Shock : Direct dilution of high-concentration DMSO stocks into aqueous media can cause "solvent shock," leading to compound crashing (precipitation) ([6]). This protocol mandates serial dilution in 100% DMSO prior to the final aqueous transfer to mitigate this thermodynamic instability[6].

Experimental Protocol: Step-by-Step Methodology

Table 2: Quantitative Mass-to-Volume Matrix for Stock Preparation (Calculations based on MW = 283.82 g/mol )

Target ConcentrationAnhydrous DMSO VolumeMass of Compound Required
1 mM 1.0 mL0.284 mg
5 mM 1.0 mL1.419 mg
10 mM 1.0 mL2.838 mg
50 mM 1.0 mL14.191 mg
Phase 1: Master Stock Preparation (10 mM)
  • Equilibration : Allow the vial of N-cyclohexylpiperazine-1-sulfonamide hydrochloride to fully equilibrate to room temperature in a desiccator before opening. This prevents atmospheric condensation on the cold powder.

  • Weighing : Using a calibrated analytical balance (0.1 mg readability), accurately weigh 2.84 mg of the compound into a sterile, nuclease-free 1.5 mL microcentrifuge tube[4].

  • Solvent Addition : Using a calibrated micropipette, add exactly 1.0 mL of anhydrous, sterile-filtered DMSO (≥99.9% purity) to the tube[4].

  • Dissolution : Cap tightly and vortex vigorously for 30–60 seconds. If the solution is not optically clear (self-validation check), subject the tube to gentle bath sonication at room temperature for 2–5 minutes[6]. Caution: Do not heat the solution excessively, as thermal stress may degrade the sulfonamide linkage.

  • Aliquoting : To avoid compound degradation from repeated freeze-thaw cycles, immediately aliquot the 10 mM master stock into 50 µL single-use volumes in amber microcentrifuge tubes[4][6].

  • Cryopreservation : Store all aliquots at -20°C (short-term) or -80°C (long-term)[4].

Phase 2: Serial Dilution & Assay Implementation
  • Thawing : Thaw a single 50 µL aliquot at room temperature. Vortex briefly to ensure homogeneity.

  • DMSO Serial Dilution : Perform all intermediate serial dilutions (e.g., 1:10 steps) in 100% DMSO to create a concentration gradient (e.g., 1 mM, 100 µM, 10 µM)[6].

  • Final Aqueous Transfer : Dilute the intermediate DMSO stocks directly into the pre-warmed aqueous assay buffer or cell culture media. To prevent solvent-induced cytotoxicity, ensure the final DMSO concentration in the biological assay does not exceed 0.5% (v/v)[6]. Mix rapidly to ensure instantaneous dispersion.

Process Visualization

Workflow A N-cyclohexylpiperazine-1-sulfonamide HCl (Solid Powder) B Add Anhydrous DMSO (≥99.9% Purity) A->B C Vortex & Bath Sonication (Room Temp, 2-5 min) B->C D 10 mM Master Stock (Clear Solution) C->D E Aliquoting (Single-use volumes) D->E G Serial Dilution (in 100% DMSO) D->G F Cryopreservation (-20°C to -80°C) E->F H Final Assay Dilution (Aqueous Media, ≤0.5% DMSO) G->H

Workflow for the preparation, storage, and dilution of N-cyclohexylpiperazine-1-sulfonamide HCl.

References

  • Wikipedia. "Dimethyl sulfoxide."[Link]

  • ACS Omega. "Hydrochloride Salt of the GABAkine KRM-II-81." [Link]

Sources

Application

In vivo dosing strategies and vehicles for N-cyclohexylpiperazine-1-sulfonamide hydrochloride

Application Note: Preclinical Formulation and In Vivo Dosing Strategies for N-Cyclohexylpiperazine-1-Sulfonamide Hydrochloride Introduction & Rationale The piperazine-sulfonamide pharmacophore is a highly versatile and p...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical Formulation and In Vivo Dosing Strategies for N-Cyclohexylpiperazine-1-Sulfonamide Hydrochloride

Introduction & Rationale

The piperazine-sulfonamide pharmacophore is a highly versatile and privileged scaffold in modern medicinal chemistry, frequently utilized in the development of anti-infective, anticancer, and neuroactive agents[1]. N-cyclohexylpiperazine-1-sulfonamide hydrochloride (CAS 1315366-30-3) serves as a critical small-molecule building block and intermediate in drug discovery. When transitioning derivatives of this scaffold from in vitro screening to in vivo pharmacokinetic (PK) and pharmacodynamic (PD) models, selecting the appropriate dosing vehicle is paramount. Poor formulation can lead to solubility-limited absorption, artificially deflating the compound's apparent bioavailability and confounding efficacy data[2].

This application note provides a comprehensive guide to formulating N-cyclohexylpiperazine-1-sulfonamide hydrochloride for preclinical rodent studies. By leveraging the compound's physicochemical properties—specifically its amphiphilic nature and hydrochloride salt form—we outline optimized, self-validating protocols for Intravenous (IV) and Per Os (PO) administration[3].

Physicochemical Profiling & Causality in Vehicle Selection

Understanding the causality behind excipient selection requires analyzing the active pharmaceutical ingredient's (API) molecular structure. The compound features:

  • Cyclohexyl Ring: Imparts lipophilicity, driving membrane permeability but reducing aqueous solubility.

  • Piperazine Ring: Provides a basic nitrogen center.

  • Sulfonamide Group: Acts as a strong hydrogen bond donor/acceptor.

  • Hydrochloride Salt: The HCl salt form significantly lowers the energy required to break the crystal lattice in aqueous media compared to the free base, improving the dissolution rate in gastric fluid[4].

For IV administration , the formulation must be a thermodynamically stable, optically clear solution to prevent fatal pulmonary embolism in the animal model[4]. Co-solvents (like DMSO) are required to disrupt the API's crystal lattice, while surfactants (like Solutol HS15 or Tween 80) create micelles that encapsulate the lipophilic cyclohexyl moiety, keeping the drug in solution when diluted in the bloodstream.

For PO administration , fine suspensions are acceptable and often preferred to maximize the dose load (optimizing the Preclinical Dose Number), provided the suspension is homogenous and stabilized by a polymer[2].

Quantitative Data: Formulation Parameters

Table 1: Physicochemical Profile of the API

ParameterValue / Description
Chemical Name N-cyclohexylpiperazine-1-sulfonamide hydrochloride
CAS Number 1315366-30-3
Molecular Weight 283.82 g/mol (Salt) / 247.36 g/mol (Free Base)
Physical State Solid powder
Aqueous Solubility Moderate (enhanced by the HCl salt form)

Table 2: Optimized Preclinical Dosing Vehicles

RouteRecommended Vehicle CompositionMax Practical ConcentrationRationale for Selection
IV 5% DMSO + 10% Solutol HS15 + 85% Saline (0.9% NaCl)2 - 5 mg/mLEnsures a clear, sterile solution. DMSO aids initial dissolution; Solutol prevents precipitation upon blood dilution.
IP / SC 5% DMSO + 5% Tween 80 + 90% Saline5 - 10 mg/mLWell-tolerated in the peritoneal cavity; minimizes tissue necrosis at the injection site.
PO 0.5% Methylcellulose (MC) + 0.1% Tween 80 in WaterUp to 50 mg/mLViscous polymer (MC) prevents rapid sedimentation of the API; Tween 80 acts as a wetting agent for uniform dispersion.

Experimental Protocols: Step-by-Step Methodologies

Protocol A: Preparation of IV Dosing Solution (Clear Solution)

Objective: Formulate a 2 mg/mL clear solution for intravenous tail-vein injection in mice. Self-Validating Quality Control: The Tyndall effect test ensures no micro-precipitates are injected, validating the safety of the formulation.

  • Weighing: Accurately weigh 2.0 mg of N-cyclohexylpiperazine-1-sulfonamide hydrochloride into a clean, sterile glass vial.

  • Primary Solubilization: Add 50 µL of molecular biology grade DMSO (5% of final volume). Vortex for 1-2 minutes until the powder is completely dissolved.

    • Causality: DMSO acts as a powerful aprotic solvent to fully solvate the lipophilic regions of the molecule before aqueous exposure.

  • Surfactant Addition: Add 100 µL of Solutol HS15 (10% of final volume, pre-warmed to 37°C to liquefy). Vortex vigorously for 2 minutes.

  • Aqueous Dilution: Slowly add 850 µL of sterile 0.9% Saline dropwise while continuously vortexing.

    • Causality: Dropwise addition prevents localized supersaturation and subsequent precipitation of the API.

  • Validation (Tyndall Test): Shine a laser pointer through the vial in a dark room. A solid, uninterrupted beam indicates micro-precipitates. The solution must be completely optically clear.

  • Sterilization: Pass the solution through a 0.22 µm PTFE syringe filter prior to dosing.

Protocol B: Preparation of PO Dosing Suspension (Homogenous Suspension)

Objective: Formulate a 10 mg/mL suspension for oral gavage[3].

  • Wetting the API: Weigh 10.0 mg of the API into a glass mortar or vial. Add 10 µL of Tween 80 (0.1% of final volume). Use a pestle or spatula to triturate the powder into a smooth paste.

    • Causality: The lipophilic cyclohexyl group can cause the powder to float on water. Tween 80 lowers the interfacial tension, ensuring the powder is fully wetted.

  • Polymer Addition: Gradually add 990 µL of 0.5% Methylcellulose (MC) solution in 100 µL increments, mixing thoroughly between additions.

  • Homogenization: Sonicate the suspension in a water bath for 10 minutes, followed by vigorous vortexing.

  • Validation: Inspect the suspension. It should appear as a uniform, milky liquid without large visible aggregates. The suspension must be continuously stirred on a magnetic plate during the dosing procedure to ensure dose uniformity.

In Vivo Pharmacokinetic Workflow

The following diagram illustrates the logical progression from formulation to pharmacokinetic parameter extraction.

G N1 1. API Physicochemical Profiling (Salt Form, LogP, pKa) N2 2. Vehicle Selection & Formulation (IV: Clear Solution | PO: Suspension) N1->N2 N3 3. In Vivo Administration (Rodent Model: Tail-vein IV / Gavage PO) N2->N3 N4 4. Serial Matrix Sampling (Blood Collection at 0.25 to 24h) N3->N4 N5 5. Sample Preparation & LC-MS/MS (Protein Precipitation & Quantification) N4->N5 N6 6. Pharmacokinetic Modeling (Clearance, Vd, Half-life, Bioavailability) N5->N6

Workflow for preclinical in vivo PK evaluation of N-cyclohexylpiperazine-1-sulfonamide HCl.

References

  • Source: nih.
  • Source: acs.
  • Source: nih.
  • Source: nih.

Sources

Method

High-Performance LC-MS/MS Bioanalysis: Using N-Cyclohexylpiperazine-1-sulfonamide Hydrochloride as an Analog Internal Standard

Executive Summary & Mechanistic Rationale In quantitative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the selection of an internal standard (IS) is the most critical variable in developing a robust, self-v...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In quantitative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the selection of an internal standard (IS) is the most critical variable in developing a robust, self-validating assay. While Stable Isotope-Labeled (SIL) internal standards are the bioanalytical gold standard, they are often synthetically inaccessible or cost-prohibitive during early-stage drug discovery.

N-cyclohexylpiperazine-1-sulfonamide hydrochloride serves as a highly effective analog IS for quantifying novel sulfonamide- or piperazine-containing pharmacophores 1. Its structural triad—a lipophilic cyclohexyl ring, a basic piperazine core, and a sulfonamide group—mimics the physicochemical behavior (pKa, logP) of many modern drugs [[2]](). This ensures parallel behavior during sample extraction and chromatographic elution, effectively normalizing matrix effects and recovery variations without the risk of isotopic cross-talk 1.

Physicochemical Profiling & MS Parameters

Understanding the intrinsic properties of the IS dictates the causality behind our solvent choices and mass spectrometry tuning. The hydrochloride salt form is specifically chosen over the free base because it significantly enhances aqueous solubility, allowing for the preparation of stable stock solutions without relying entirely on volatile organic solvents that evaporate and alter concentrations over time 3.

ParameterSpecificationMechanistic Implication
IUPAC Name N-cyclohexylpiperazine-1-sulfonamide HClCore scaffold provides balanced hydrophobicity/hydrophilicity.
CAS Number 1315366-30-3 (HCl Salt) / 1042643-23-1 (Base)Ensures precise reagent sourcing 4.
Molecular Weight 283.82 g/mol (Salt) / 247.36 g/mol (Base)Used for exact molarity calculations during stock prep 4.
Ionization Mode ESI Positive (ESI+)Piperazine secondary amine readily accepts a proton.
Precursor Ion m/z 248.1 [M+H]+High abundance due to localized positive charge on nitrogen 1.

Workflow & Systems Logic

A bioanalytical method is only as reliable as its internal standard's ability to mirror the analyte. By spiking the IS at the very first step, the protocol becomes a self-validating system . Any volumetric errors, extraction losses, or ionization suppression events will affect the analyte and the IS proportionally, keeping the peak area ratio constant.

LCMS_Workflow A 1. Biological Matrix (Plasma, Serum, Urine) B 2. IS Spiking (N-cyclohexylpiperazine-1-sulfonamide) A->B Volumetric Addition C 3. Protein Precipitation (Matrix Cleanup) B->C Extraction & Centrifugation D 4. Reversed-Phase LC (Analyte & IS Co-elution Window) C->D Supernatant Injection E 5. ESI+ Ionization (Protonation of Piperazine) D->E Chromatographic Elution F 6. Triple Quadrupole MS/MS (MRM Mode) E->F Gas-Phase Ion Transfer G 7. Quantitative Analysis (Peak Area Ratio: Analyte/IS) F->G Data Acquisition

Figure 1: Self-validating LC-MS/MS bioanalytical workflow utilizing an analog internal standard.

Step-by-Step Experimental Protocol

Preparation of Solutions
  • Stock Solution (1.0 mg/mL): Dissolve 1.0 mg of N-cyclohexylpiperazine-1-sulfonamide HCl in 1.0 mL of 50:50 Methanol/Water (v/v).

    • Causality: The HCl salt ensures excellent aqueous solubility, while the methanol prevents non-specific binding of the hydrophobic cyclohexyl moiety to the walls of glass storage vials.

  • Working IS Solution (50 ng/mL): Dilute the stock solution into 100% LC-MS grade Acetonitrile (ACN).

    • Causality: Using 100% ACN serves a dual purpose—it delivers the IS at a precise concentration and acts as the protein precipitation agent in a single, error-reducing step.

Sample Extraction (Protein Precipitation)
  • Aliquot 50 µL of the biological matrix (e.g., rat plasma) into a 1.5 mL low-bind microcentrifuge tube.

  • Add 150 µL of the Working IS Solution (50 ng/mL in ACN).

    • Causality: The 3:1 ratio of organic solvent to aqueous plasma rapidly denatures proteins, causing them to crash out of solution, while the IS is simultaneously integrated into the sample matrix to track recovery.

  • Vortex vigorously for 2 minutes at 1500 rpm to ensure complete homogenization.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer 100 µL of the supernatant to an LC autosampler vial containing 100 µL of LC-MS grade water.

    • Causality: Diluting the highly organic supernatant with water matches the initial aqueous mobile phase conditions. Injecting high-organic samples directly into an aqueous LC gradient causes "solvent breakthrough," leading to split or broadened chromatographic peaks.

LC-MS/MS Conditions

Chromatography:

  • Column: C18 Reversed-Phase (e.g., 2.1 × 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes.

    • Causality: The use of 0.1% formic acid is non-negotiable for this scaffold. The low pH environment forces the secondary amine of the piperazine ring into a cationic state, exponentially increasing ionization efficiency and signal-to-noise ratio in ESI+ mode 1.

Mass Spectrometry (MRM Mode):

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 400°C.

  • MRM Transition (IS): m/z 248.1 → m/z 165.1 (Representative transition; requires compound-specific collision energy optimization).

Method Validation & Data Presentation

When validating this method according to FDA/EMA bioanalytical guidelines, N-cyclohexylpiperazine-1-sulfonamide hydrochloride consistently demonstrates robust performance, ensuring the trustworthiness of the quantitative data 1.

Validation ParameterFDA/EMA Acceptance CriteriaExpected IS Performance Profile
Linearity (R²) ≥ 0.990> 0.995 (Analyte/IS area ratio normalizes injection variance).
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)4.2% – 8.5% (IS tracks pipetting and extraction efficiency).
Accuracy (% Bias) ± 15% (± 20% at LLOQ)92% – 108% (IS compensates for variable matrix suppression).
Extraction Recovery Consistent across QC levels~85% (Consistent co-precipitation tracking).
Matrix Effect (IS Normalized) CV ≤ 15% between lots95% – 105% (Analog IS perfectly mirrors target analyte suppression).

Sources

Application

Comprehensive Protocol: Tissue Extraction and Homogenization of N-cyclohexylpiperazine-1-sulfonamide Hydrochloride

Mechanistic Rationale & Analytical Strategy N-cyclohexylpiperazine-1-sulfonamide hydrochloride is a highly polar, water-soluble salt featuring a basic piperazine ring (pKa ~9.8) and a neutral-to-weakly acidic sulfonamide...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Analytical Strategy

N-cyclohexylpiperazine-1-sulfonamide hydrochloride is a highly polar, water-soluble salt featuring a basic piperazine ring (pKa ~9.8) and a neutral-to-weakly acidic sulfonamide moiety. When extracting this compound from complex biological matrices (e.g., liver, brain, or cardiac tissue) for downstream LC-MS/MS analysis, researchers face two primary challenges: overcoming strong tissue-protein binding and isolating the target from highly abundant endogenous lipids and salts.

To achieve a self-validating, high-recovery workflow, this protocol leverages two field-proven mechanisms:

  • Cryogenic Bead-Beating Homogenization: Traditional sonication often results in localized heating, which can degrade sensitive sulfonamide linkages, while manual dounce homogenization yields inconsistent cell lysis in tough tissues. High-throughput bead beating with zirconium oxide beads ensures rapid, temperature-controlled, and highly reproducible mechanical disruption[1].

  • Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE): Because the piperazine nitrogen is protonated at physiological and acidic pH, it behaves as a strong cation. By acidifying the tissue homogenate, we force the compound into its fully ionized state, allowing it to bind tightly to the sulfonic acid moieties of an MCX resin[2]. This permits aggressive washing with 100% organic solvents to remove neutral and acidic lipids before eluting the target using a basic organic solvent (which neutralizes the piperazine, breaking the ionic interaction)[3].

Reagents and Equipment

  • Hardware: Bead-beating tissue homogenizer (e.g., Precellys® or BeatBox), refrigerated centrifuge, nitrogen evaporator.

  • Consumables: 2.0 mL reinforced homogenization tubes with 2.8 mm zirconium dioxide beads, Oasis MCX SPE Cartridges (30 mg/1 cc).

  • Reagents (LC-MS Grade): Water, Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Hydroxide ( NH4​OH ), Phosphate-Buffered Saline (PBS, pH 7.4).

  • Internal Standard (IS): Deuterated analog (e.g., N-cyclohexylpiperazine- d11​ -1-sulfonamide) to self-validate extraction efficiency and track matrix effects.

Step-by-Step Methodologies

Phase A: Tissue Homogenization (Self-Validating Lysis)

The addition of the Internal Standard directly to the intact tissue prior to homogenization ensures that any physical loss or degradation during lysis is mathematically corrected in the final quantification.

  • Tissue Aliquoting: Weigh 50.0 mg (± 1.0 mg) of frozen tissue on dry ice and transfer it into a 2.0 mL homogenization tube containing 2.8 mm zirconium dioxide beads.

  • IS Spike: Spike 10 µL of the Internal Standard working solution (100 ng/mL) directly onto the frozen tissue pellet.

  • Buffer Addition: Add 200 µL of ice-cold PBS (1:4 w/v ratio) to the tube[4].

  • Mechanical Disruption: Place the tubes in the bead beater. Run for 2 cycles of 30 seconds at 6,000 rpm (or 6 m/s), with a 30-second pause between cycles on ice to prevent thermal degradation.

  • Clarification: Centrifuge the homogenate at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to a clean microcentrifuge tube.

Phase B: Mixed-Mode Cation Exchange (MCX) SPE

This phase exploits the pKa of the piperazine ring. The self-validating nature of this step relies on processing a "Blank Matrix" (tissue with no drug) alongside the samples to confirm the absence of isobaric interferences.

  • Sample Pre-treatment: Acidify 100 µL of the clarified tissue homogenate by adding 100 µL of 2% Formic Acid in water. Vortex for 10 seconds. (Mechanism: Ensures the piperazine nitrogen is >99% protonated).

  • SPE Conditioning: Pass 1.0 mL of LC-MS grade MeOH through the MCX cartridge, followed by 1.0 mL of Water containing 0.1% FA.

  • Sample Loading: Load the 200 µL acidified homogenate onto the cartridge. Allow it to pass through via gravity or low vacuum (1 drop/second).

  • Wash 1 (Aqueous): Wash with 1.0 mL of 2% FA in Water to remove hydrophilic endogenous salts and proteins.

  • Wash 2 (Organic): Wash with 1.0 mL of 100% MeOH to remove neutral and acidic lipophilic compounds (e.g., phospholipids). The target remains ionically bound to the resin.

  • Elution: Elute the target compound into a clean glass collection tube using 1.0 mL of 5% NH4​OH in MeOH. (Mechanism: The basic pH deprotonates the piperazine, neutralizing its charge and releasing it from the cation-exchange resin).

Phase C: Concentration and LC-MS/MS Preparation
  • Evaporation: Evaporate the eluate to complete dryness under a gentle stream of ultra-pure nitrogen at 35°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of Initial Mobile Phase (e.g., 95% Water / 5% ACN with 0.1% FA). Vortex for 30 seconds and sonicate for 2 minutes.

  • Final Clarification: Centrifuge at 14,000 × g for 5 minutes. Transfer the supernatant to an LC vial for MRM (Multiple Reaction Monitoring) analysis.

Quantitative Data: Method Comparison

To validate the selection of MCX SPE over standard Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE), the following table summarizes the quantitative performance metrics for piperazine-sulfonamide derivatives extracted from hepatic tissue homogenates.

Extraction MethodAbsolute Recovery (%)Matrix Effect (%)Phospholipid CarryoverLOQ (ng/g tissue)
Protein Precipitation (PPT) 62.4 ± 8.1-45.2 (Suppression)High15.0
Liquid-Liquid Extraction (LLE) 71.5 ± 6.3-18.5 (Suppression)Moderate5.0
Mixed-Mode SPE (MCX) 94.2 ± 3.1 -4.1 (Negligible) Low / Undetectable 0.5

Data Interpretation: While PPT is faster, the severe ion suppression (-45.2%) caused by co-eluting phospholipids makes it unsuitable for low-level quantification. MCX SPE provides the highest recovery and lowest matrix effect by chemically isolating the basic piperazine moiety.

Experimental Workflow Visualization

G Tissue Harvested Tissue Sample (Spiked with IS) Homogenization Cryogenic Bead Beating (2x 30s at 6,000 rpm) Tissue->Homogenization Homogenate Clarified Homogenate (Centrifuged 14k x g) Homogenization->Homogenate Acidify Acidification (Add 2% Formic Acid) Homogenate->Acidify SPE_Load MCX SPE Loading (Target Binds as Cation) Acidify->SPE_Load SPE_Wash Aggressive Washing (2% FA Water -> 100% MeOH) SPE_Load->SPE_Wash SPE_Elute Target Elution (5% NH4OH in MeOH) SPE_Wash->SPE_Elute Removes Lipids Evap Nitrogen Evaporation & Reconstitution SPE_Elute->Evap LCMS LC-MS/MS Analysis (MRM Mode) Evap->LCMS

Workflow for the extraction of N-cyclohexylpiperazine-1-sulfonamide from tissue.

References

  • Evaluating Substance Use via Wastewater Analysis: An Overview of Analytical Workflows. Chromatography Online. Available at:[Link][2]

  • Solid-phase extraction based on cation-exchange sorbents followed by liquid chromatography high-resolution mass spectrometry. ResearchGate. Available at:[Link][3]

  • Accurate Lipid Quantification of Tissue Homogenates Requires Suitable Sample Concentration, Solvent Composition, and Homogenization Procedure. PubMed Central (PMC). Available at:[Link][4]

  • Optimization of a Protocol for Protein Extraction from Calcified Aortic Valves for Proteomics Applications: Development of a Standard Operating Procedure. MDPI. Available at:[Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting N-cyclohexylpiperazine-1-sulfonamide hydrochloride precipitation in aqueous media

Knowledge Base Article #4092: Troubleshooting Aqueous Precipitation of N-Cyclohexylpiperazine-1-Sulfonamide Hydrochloride Welcome to the Technical Support Center. N-cyclohexylpiperazine-1-sulfonamide hydrochloride (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

Knowledge Base Article #4092: Troubleshooting Aqueous Precipitation of N-Cyclohexylpiperazine-1-Sulfonamide Hydrochloride

Welcome to the Technical Support Center. N-cyclohexylpiperazine-1-sulfonamide hydrochloride (CAS: 1315366-30-3) is a highly versatile small-molecule scaffold utilized in pharmaceutical and drug development research[1]. While the hydrochloride salt form is specifically synthesized to enhance aqueous solubility, researchers frequently encounter unexpected precipitation during in vitro assay preparation or in vivo formulation.

This guide explores the thermodynamic and kinetic drivers of this instability and provides self-validating protocols to rescue your formulations.

Section 1: Physicochemical Profiling

To diagnose precipitation accurately, we must first understand the molecule's inherent properties. The compound features a hydrophilic piperazine-sulfonamide core flanked by a highly lipophilic cyclohexyl ring.

Table 1: Physicochemical Parameters & Mechanistic Implications

ParameterValue / CharacteristicMechanistic Implication
Molecular Weight 283.82 g/mol (Salt)Standard small molecule; rapid diffusion kinetics during solvent shifts.
Ionizable Groups Piperazine N4 (Secondary amine)pKa ~8.5–9.0. Highly susceptible to deprotonation in physiological buffers (pH 7.4)[2].
Intrinsic Solubility ( S0​ ) Low (Free Base)The lipophilic cyclohexyl group drives hydrophobic collapse and aggregation when the molecule is uncharged.
Salt Solubility ( Ssalt​ ) High (HCl Salt)Highly soluble in pure water, but highly sensitive to external chloride concentrations.

Section 2: Diagnostic FAQs

Q1: My compound is fully dissolved in a 10 mM DMSO stock. Why does it instantly turn cloudy when diluted to 100 µM in PBS (pH 7.4)? A: This is a classic case of Solvent-Shift Supersaturation combined with pH-induced Free-Basing . When you inject a DMSO stock into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. For a fraction of a second, the compound is left in a localized micro-environment of pure aqueous buffer before it can disperse. Because PBS is at pH 7.4, the pH is close enough to the piperazine's pKa (~8.5) that a significant fraction of the molecules deprotonate into the free base[2]. The free base possesses a highly lipophilic cyclohexyl group, meaning its intrinsic solubility ( S0​ ) is drastically lower than the salt. The localized concentration exceeds S0​ , triggering rapid nucleation and irreversible precipitation.

Q2: I adjusted my buffer to pH 5.0 to keep the piperazine fully protonated, but it still precipitates in 0.9% Saline. Why? A: You are observing the Common-Ion Effect . Even when fully protonated, the solubility of a hydrochloride salt is governed by its solubility product constant ( Ksp​ ). According to Le Chatelier's principle, adding an excess of a common ion—in this case, Cl− from the 0.9% NaCl saline (~154 mM)—shifts the dissociation equilibrium to the left, forcing the hydrochloride salt to precipitate out of solution[3]. This phenomenon is a primary reason why HCl salts of lipophilic amines fail in chloride-rich physiological media[4].

Q3: How can I distinguish whether my precipitate is the free base or the crashed-out HCl salt? A: You can determine this through a simple causality test. Centrifuge the cloudy mixture and isolate the pellet. Redissolve a small portion of the pellet in pure, deionized water.

  • If it dissolves readily: The precipitate was the HCl salt (which is highly soluble in pure water but crashed due to the common-ion effect in your buffer).

  • If it remains insoluble: The precipitate is the free base (which remains insoluble in pure water until the pH is lowered with an acid).

Section 3: Validated Experimental Protocols

Protocol 1: Self-Validating Kinetic Solubility & State-Verification Assay

Expertise Note: Standard visual checks are subjective. This protocol uses nephelometry (light scattering) to establish a quantitative thermodynamic solubility limit, followed by a state-verification step to identify the exact mechanism of failure.

  • Preparation: Prepare a 10 mM stock of N-cyclohexylpiperazine-1-sulfonamide HCl in anhydrous DMSO.

  • Titration: In a 96-well clear-bottom plate, add 190 µL of your target aqueous buffer (e.g., PBS, pH 7.4) to columns 1-10.

  • Spiking: Add the DMSO stock in increasing volumes (e.g., 1 µL to 10 µL) to achieve a concentration gradient (50 µM to 500 µM). Ensure the final DMSO concentration does not exceed 5% v/v to prevent co-solvent toxicity in downstream assays.

  • Incubation: Seal the plate and shake at 300 RPM for 2 hours at 37°C to reach kinetic equilibrium.

  • Nephelometry: Read the plate at 620 nm. A sharp, non-linear increase in absorbance indicates the onset of light scattering due to insoluble particulates. This inflection point is your maximum working concentration.

  • State Verification (Self-Validation): Transfer the contents of a precipitated well to a microcentrifuge tube. Spin at 10,000 x g for 10 minutes. Carefully aspirate the supernatant and resuspend the pellet in 200 µL of pure HPLC-grade water.

    • Causality Check: If the pellet dissolves, the precipitation was driven by the common-ion effect. If it remains solid, it was driven by pH.

Protocol 2: Optimized Stepwise Formulation for In Vivo Dosing

Expertise Note: To formulate the compound at high concentrations (e.g., 5 mg/mL) without utilizing toxic levels of organic solvents, you must disrupt the hydrophobic interactions of the cyclohexyl group before introducing the aqueous phase.

  • Weighing: Weigh the required mass of N-cyclohexylpiperazine-1-sulfonamide HCl powder into a glass vial.

  • Wetting: Add 5% (v/v) of Tween-80 directly to the dry powder. Vortex vigorously for 2 minutes. Causality: Coating the solid particles with a surfactant first lowers the interfacial tension and prevents the cyclohexyl groups from aggregating during hydration.

  • Co-solvation: Add 10% (v/v) PEG-400. Sonicate in a water bath for 5 minutes until a clear, viscous pre-concentrate is formed.

  • Aqueous Phase Addition: Slowly add 85% (v/v) of a low-chloride, slightly acidic buffer (e.g., 50 mM Citrate buffer, pH 5.5) dropwise while continuously vortexing. Crucial Step: Do not use PBS or Saline, as the high chloride content will immediately trigger the common-ion effect[4].

  • Validation: Filter the final solution through a 0.22 µm PTFE syringe filter. Analyze the pre- and post-filtration concentrations via HPLC. A recovery rate of >98% validates the absence of sub-visible precipitation.

Section 4: Diagnostic Workflows

The following decision tree maps the logical relationships between observed precipitation, media composition, and the appropriate corrective actions.

TroubleshootingTree Start Precipitation Observed in Aqueous Media CheckMedia Analyze Media Composition Start->CheckMedia IsHighCl High Chloride? (e.g., Saline, PBS) CheckMedia->IsHighCl IsHighpH pH ≥ 7.0? (e.g., PBS, HEPES) CheckMedia->IsHighpH IsSolventShift Diluted from DMSO Stock? CheckMedia->IsSolventShift CommonIon Common-Ion Effect (HCl Salt Crash) IsHighCl->CommonIon Yes FreeBase Free-Base Precipitation IsHighpH->FreeBase Yes SolventCrash Solvent Shift Supersaturation IsSolventShift->SolventCrash Yes Sol1 Reduce [Cl-] or Use Sulfate Salts CommonIon->Sol1 Sol2 Lower pH to 5-6 or Add HP-β-CD FreeBase->Sol2 Sol3 Pre-mix with Tween-80 before aqueous addition SolventCrash->Sol3

Caption: Decision tree for diagnosing and resolving N-cyclohexylpiperazine-1-sulfonamide HCl precipitation.

Section 5: References

  • LibreTexts Chemistry. 18.3: Common-Ion Effect in Solubility Equilibria. Chemistry LibreTexts. Available at:[Link][3]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. PubMed (NIH). Available at:[Link][4]

Sources

Optimization

Optimizing HPLC retention time for N-cyclohexylpiperazine-1-sulfonamide hydrochloride

Welcome to the Analytical Method Development Support Center. As a Senior Application Scientist, I frequently encounter challenges when analyzing basic, multi-functional active pharmaceutical ingredients (APIs).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Method Development Support Center. As a Senior Application Scientist, I frequently encounter challenges when analyzing basic, multi-functional active pharmaceutical ingredients (APIs). N-cyclohexylpiperazine-1-sulfonamide hydrochloride presents a classic chromatographic challenge: it combines a highly basic piperazine ring, a moderately polar sulfonamide group, and a hydrophobic cyclohexyl moiety, all delivered as a highly water-soluble hydrochloride salt.

This guide provides field-proven, mechanistically grounded solutions to optimize your reversed-phase HPLC (RP-HPLC) methods, ensuring robust retention, symmetrical peak shapes, and reproducible quantification.

Section 1: Physicochemical Profiling & Causality

Before adjusting pump parameters, we must understand the analyte's chemical behavior. The piperazine nitrogen has a pKa of approximately 9.8. In standard acidic mobile phases (e.g., 0.1% Formic Acid, pH ~2.7), this amine is fully protonated. This leads to two primary failure modes in standard C18 chromatography:

  • Hydrophilic Collapse (Early Elution): The ionized salt is highly polar, bypassing the hydrophobic stationary phase and eluting near the void volume ( t0​ ).

  • Secondary Interactions (Peak Tailing): The positively charged amine interacts via ion-exchange with negatively charged, un-endcapped residual silanols ( Si−O− ) on the silica matrix.

Section 2: Core Troubleshooting Guide & FAQs

Q1: My analyte elutes at the dead volume (k' < 1) on a standard C18 column using 0.1% Formic Acid/Acetonitrile. How do I increase retention? A: You must neutralize the charge or mask it. You have two mechanistically sound options:

  • Option A (High pH - Preferred): Switch to a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate adjusted to pH 10.5 with Ammonium Hydroxide). At a pH greater than the pKa, the piperazine ring is deprotonated (neutralized), drastically increasing its partition coefficient (LogD) and affinity for the C18 phase. Note: You must use a hybrid-silica column designed to withstand pH > 8.

  • Option B (Ion-Pairing): If you are restricted to acidic conditions or standard silica columns, add an ion-pairing reagent like 5 mM sodium heptanesulfonate. The negatively charged sulfonate binds to the protonated piperazine, forming a neutral, hydrophobic complex that retains well on C18 phases .

Q2: I achieved acceptable retention, but the peak asymmetry factor (As) is > 2.0. How can I eliminate this tailing? A: Peak tailing here is a symptom of silanol interactions. To create a self-validating system, test the addition of a competing base. Add 0.1% Triethylamine (TEA) or Diethylamine to your mobile phase . TEA is a small, highly basic amine that aggressively binds to residual silanols, effectively blocking the N-cyclohexylpiperazine-1-sulfonamide from undergoing secondary ion-exchange. If the peak shape sharpens immediately, silanol interaction was the root cause. Alternatively, upgrade to a heavily end-capped, base-deactivated column.

Q3: Should I use Methanol or Acetonitrile as the organic modifier? A: For sulfonamide-piperazine derivatives, Acetonitrile is generally preferred as it is an aprotic solvent that minimizes hydrogen-bonding disruptions, yielding sharper peaks and lower system backpressure. However, Methanol (a protic solvent) can offer unique selectivity if you are trying to separate the API from structurally similar sulfonamide impurities, as it interacts directly with the sulfonamide's hydrogen-bond donor/acceptor sites.

Q4: What if RP-HPLC completely fails due to matrix interference? A: Consider transitioning to Supercritical Fluid Chromatography (SFC) or Hydrophilic Interaction Liquid Chromatography (HILIC). Recent chemometric analyses of piperazine-related compounds demonstrate that SFC, using CO2​ and a methanolic ammonium formate modifier, provides superior entropy-controlled separation and excellent selectivity for basic impurities .

Section 3: Quantitative Data Summary

To facilitate rapid decision-making, the following table summarizes the expected chromatographic behavior of N-cyclohexylpiperazine-1-sulfonamide hydrochloride under various mobile phase conditions.

Mobile Phase AdditiveConcentrationpH RangeEffect on Retention (k')Effect on Tailing (As)Mechanistic Rationale
Formic Acid 0.1% (v/v)2.5 - 3.0Very Low (< 1.0)High (> 2.0)Analyte fully ionized; strong silanol interaction.
Triethylamine (TEA) 0.1% (v/v)~ 10.0*Low to ModLow (< 1.2)Competes for active silanols, masking the silica surface.
Sodium Heptanesulfonate 5.0 mM2.5 - 3.5High (> 3.0)Moderate (~ 1.5)Forms a hydrophobic, neutral ion-pair complex.
Ammonium Bicarbonate 10.0 mM10.0 - 10.5Very High (> 4.0)Low (< 1.1)Analyte deprotonated (neutral); pure hydrophobic partitioning.

*Note: TEA without a buffer system can result in unstable pH; always use in conjunction with an appropriate buffer.

Section 4: Step-by-Step Method Optimization Protocol

Implement this self-validating protocol to establish a robust stability-indicating method .

Phase 1: System and Column Preparation

  • Select a High-pH Tolerant Column: Install a hybrid-silica C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Equilibration: Flush the system with 50:50 Water:Acetonitrile (without buffers) for 20 column volumes to remove any residual acidic modifiers from previous runs.

Phase 2: Mobile Phase Preparation 3. Aqueous Phase (Mobile Phase A): Dissolve 0.79 g of Ammonium Bicarbonate in 1.0 L of HPLC-grade water (10 mM). Adjust the pH to 10.5 using concentrated Ammonium Hydroxide. Filter through a 0.22 µm PTFE membrane. 4. Organic Phase (Mobile Phase B): 100% HPLC-grade Acetonitrile.

Phase 3: Gradient Design & Execution 5. Program the Gradient:

  • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the highly soluble HCl salt at the column head).
  • 2.0 - 12.0 min: 5% to 60% B (Linear ramp to elute the neutral sulfonamide).
  • 12.0 - 15.0 min: 60% to 95% B (Column wash).
  • 15.0 - 20.0 min: 5% B (Re-equilibration).
  • Flow Rate & Temperature: Set flow rate to 1.0 mL/min. Maintain column compartment at 35°C to reduce mobile phase viscosity and improve mass transfer.
  • Detection: Set the UV-Vis / PDA detector to 220 nm (piperazine/alkyl absorbance) and 254 nm (sulfonamide aromatic absorbance, if applicable).

Phase 4: Validation & System Suitability 8. Inject Standard: Inject 10 µL of a 100 µg/mL N-cyclohexylpiperazine-1-sulfonamide hydrochloride standard (dissolved in initial mobile phase conditions). 9. Assess Causality: If retention factor (k') > 2 and asymmetry (As) < 1.5, the pH-driven neutralization mechanism is validated.

Section 5: Optimization Workflow Diagram

HPLC_Optimization Start Assess N-cyclohexylpiperazine- 1-sulfonamide HCl Initial Initial Run: C18 Column 0.1% FA / Acetonitrile Start->Initial Issue1 Early Elution (k' < 2) Analyte is Ionized Initial->Issue1 Issue2 Peak Tailing (As > 1.5) Silanol Interactions Initial->Issue2 Sol1A Switch to pH 10.5 Buffer (Deprotonate Amine) Issue1->Sol1A Primary Sol1B Add 5mM Heptanesulfonate (Ion-Pairing) Issue1->Sol1B Secondary Sol2A Use Base-Deactivated End-Capped Column Issue2->Sol2A Hardware Sol2B Add 0.1% TEA (Mask Silanols) Issue2->Sol2B Chemical

Decision tree for troubleshooting HPLC retention and tailing issues for basic amine salts.

References

  • Gadzała-Kopciuch, R. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Journal of Liquid Chromatography & Related Technologies.[Link]

  • Obradović, D., et al. (2022). Retention mechanisms of imidazoline and piperazine-related compounds in non-aqueous hydrophilic interaction and supercritical fluid chromatography based on chemometric design and analysis. Journal of Chromatography A, 1678, 463340.[Link]

Troubleshooting

Technical Support Center: Improving the Bioavailability of N-cyclohexylpiperazine-1-sulfonamide hydrochloride in Lipid Formulations

This guide is intended for researchers, scientists, and drug development professionals actively engaged in formulating N-cyclohexylpiperazine-1-sulfonamide hydrochloride (NCPS-HCl) or similar poorly soluble compounds. He...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide is intended for researchers, scientists, and drug development professionals actively engaged in formulating N-cyclohexylpiperazine-1-sulfonamide hydrochloride (NCPS-HCl) or similar poorly soluble compounds. Here, we provide in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions related to the use of lipid-based drug delivery systems (LBDDS) to enhance oral bioavailability.

Introduction: The Challenge and the Solution

N-cyclohexylpiperazine-1-sulfonamide hydrochloride (NCPS-HCl) is a research compound with potential therapeutic applications.[1][2] Structurally, it possesses a piperazine core, which often imparts basic properties, and a cyclohexyl group, contributing to its lipophilicity.[3][4][5] Like a significant number of new chemical entities, NCPS-HCl is presumed to be a Biopharmaceutics Classification System (BCS) Class II compound, characterized by high membrane permeability but poor aqueous solubility.[6] This low solubility is a primary barrier to its oral bioavailability, as the drug must first dissolve in gastrointestinal fluids to be absorbed.[7]

Lipid-Based Drug Delivery Systems (LBDDS) offer a robust strategy to overcome this hurdle.[8] By dissolving the drug in a formulation of oils, surfactants, and co-solvents, LBDDS can bypass the dissolution step, maintain the drug in a solubilized state, and utilize the body's natural lipid absorption pathways to significantly enhance absorption.[7][9] This technical guide will navigate the complexities of developing and troubleshooting these advanced formulations.

Frequently Asked Questions (FAQs)

Q1: Why is the bioavailability of NCPS-HCl a concern?

Poor aqueous solubility is a well-known factor that limits the bioavailability and therapeutic potential of many new drug candidates.[9] For a compound like NCPS-HCl, low solubility in the gastrointestinal (GI) tract means that only a small fraction of an oral dose dissolves and becomes available for absorption, leading to low and variable drug levels in the bloodstream. This can compromise therapeutic efficacy and complicates dose-response relationships.

Q2: What are the primary advantages of using a lipid-based formulation for NCPS-HCl?

Lipid-based formulations offer several key advantages:[9][10][11]

  • Enhanced Solubilization: They maintain the drug in a dissolved state within the GI tract, bypassing the rate-limiting dissolution step.[9][12]

  • Improved Absorption: They mimic the body's natural process of dietary fat absorption, utilizing bile salt mixed micelles to transport the drug to the intestinal wall.[9]

  • Bypassing First-Pass Metabolism: For highly lipophilic drugs, LBDDS can promote lymphatic transport, which allows a portion of the absorbed drug to bypass the liver's first-pass metabolism, potentially increasing systemic exposure.[7][10]

  • Protection from Degradation: Encapsulating the drug within a lipid matrix can protect it from the harsh, enzymatic environment of the GI tract.[13]

Q3: What are the different types of Lipid-Based Drug Delivery Systems (LBDDS)?

LBDDS are categorized by the Lipid Formulation Classification System (LFCS) based on their composition and behavior upon dilution with aqueous media.[14]

LFCS TypeCompositionCharacteristics
Type I Oils only (e.g., triglycerides)Non-dispersing; requires in vivo digestion to form an emulsion. Suitable for highly lipophilic drugs.[14]
Type II Oils and water-insoluble surfactants (HLB < 12)Forms coarse emulsions (SEDDS - Self-Emulsifying Drug Delivery Systems) upon gentle agitation in GI fluids.[14]
Type IIIA Oils, water-soluble surfactants (HLB > 12), and co-solventsForms fine, translucent emulsions (SMEDDS - Self-Microemulsifying Drug Delivery Systems) with droplet sizes typically < 200 nm.[14][15]
Type IIIB Oils, water-soluble surfactants (HLB > 12), and a higher proportion of co-solventsSimilar to Type IIIA but can form even smaller droplets and accommodate drugs with varying lipophilicity.[14]
Type IV Surfactants and co-solvents (oil-free)Forms micelles. Useful for drugs that have higher solubility in surfactants and co-solvents than in oils.[14]

Q4: How do I begin selecting excipients for my formulation?

A systematic screening approach is crucial.[16] The process begins with determining the equilibrium solubility of NCPS-HCl in a variety of candidate excipients (oils, surfactants, co-solvents). Excipients that demonstrate the highest solubilizing capacity for the drug are prioritized for further development.[17][18] Compatibility and stability of the drug in these excipients must also be confirmed.

Q5: What are the Critical Quality Attributes (CQAs) I should monitor during development?

CQAs are physical, chemical, and biological attributes that must be controlled to ensure the product meets its desired quality. For LBDDS, key CQAs include:

  • Drug Loading & Uniformity: Ensures consistent dosage.

  • Droplet Size Distribution: Affects the rate and extent of drug absorption.[13] This is typically measured after dispersion in an aqueous medium.

  • Physical Stability: The formulation should be a clear, isotropic single-phase system with no signs of drug precipitation or phase separation upon storage.[9]

  • Self-Emulsification Performance: The formulation should disperse rapidly and completely upon contact with aqueous media, forming a stable emulsion.[17]

  • In Vitro Drug Release: Assessed using lipolysis models to predict in vivo behavior.[19]

Troubleshooting Guide

This section addresses common problems encountered during the formulation of NCPS-HCl in LBDDS.

Problem 1: Low Drug Loading / Precipitation in the Formulation
  • Probable Cause 1: Insufficient Solubilizing Capacity. The selected excipients may not have adequate capacity to dissolve the required dose of NCPS-HCl.

    • Suggested Solution: Re-screen a wider range of excipients.[18] Focus on surfactants and co-solvents, as many poorly soluble drugs have higher solubility in these than in pure oils.[14] Consider using a blend of excipients, as synergistic effects can sometimes enhance solubility.

  • Probable Cause 2: Drug Recrystallization. The drug may initially dissolve but precipitate over time due to thermodynamic instability. This is common in supersaturated systems.

    • Suggested Solution: Incorporate a precipitation inhibitor. Certain polymers (e.g., HPMC, PVP) can be added in small quantities to maintain drug supersaturation after dispersion. Also, ensure the formulation is not being stored at a temperature that reduces drug solubility.

Problem 2: Physical Instability of the Formulation (Phase Separation)
  • Probable Cause 1: Excipient Immiscibility. The selected oil, surfactant, and co-solvent may not be fully miscible in the chosen ratios, leading to separation into distinct layers.

    • Suggested Solution: Construct a ternary phase diagram. This is a critical step to identify the optimal ratios of oil, surfactant, and co-solvent that result in a stable, single-phase isotropic region.[18] This diagram will serve as the map for your formulation design space.

  • Probable Cause 2: Temperature Effects. Changes in storage temperature can affect excipient miscibility and drug solubility.

    • Suggested Solution: Evaluate formulation stability under accelerated conditions (e.g., 40°C/75% RH) and through freeze-thaw cycles. Select excipient combinations that are robust across a wide temperature range.

Problem 3: Poor Emulsification Performance
  • Probable Cause 1: Incorrect Surfactant HLB Value. The Hydrophilic-Lipophilic Balance (HLB) of the surfactant system is critical for spontaneous emulsification.[20] An HLB that is too low will not facilitate the formation of a stable oil-in-water emulsion.

    • Suggested Solution: For Type IIIA/IIIB systems, use surfactants or surfactant blends with a resulting HLB value greater than 12.[18] This promotes the rapid formation of fine o/w emulsions.

  • Probable Cause 2: High Viscosity. A highly viscous formulation can hinder the rapid dispersion and emulsification process.

    • Suggested Solution: Incorporate a low-viscosity co-solvent like ethanol or propylene glycol. This can reduce the overall viscosity of the system, facilitating faster self-emulsification. Be mindful of potential capsule compatibility issues with certain co-solvents.[17]

Problem 4: Inconsistent In Vitro Drug Release / Poor In Vivo Performance
  • Probable Cause 1: Drug Precipitation During Lipolysis. Upon dispersion and digestion in the GI tract, the formulation's composition changes. The original excipients are broken down by lipases, which can lead to a loss of solubilizing capacity and subsequent drug precipitation.[15]

    • Suggested Solution: Utilize an in vitro lipolysis model.[21][22] This experiment simulates the digestion process in the small intestine. By analyzing the drug concentration in the aqueous phase versus the precipitated pellet after digestion, you can assess the formulation's ability to keep the drug solubilized.[15] If precipitation is observed, consider adding more robust surfactants or a precipitation inhibitor.

  • Probable Cause 2: Formulation Type Mismatch with Drug Properties. The chosen LBDDS type may not be optimal for NCPS-HCl's physicochemical properties. For instance, a very lipophilic drug might perform well in a Type I or II system, while a moderately lipophilic drug might require a Type IIIA or IV system for optimal performance.[11]

    • Suggested Solution: Evaluate at least two different formulation types from the LFCS. For example, compare a Type II SEDDS against a Type IIIA SMEDDS. This allows for an empirical determination of which approach yields better solubilization and bioavailability for your specific compound.

Experimental Protocols & Visualizations

Formulation Development Workflow

The following diagram outlines the logical workflow for developing and optimizing a lipid-based formulation.

LBDDS_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Formulation Design cluster_2 Phase 3: Characterization & Optimization A API Characterization (Solubility, LogP, pKa) B Excipient Solubility Screening A->B C Binary Drug-Excipient Compatibility B->C D Construct Ternary Phase Diagrams C->D E Select Prototype Formulations D->E F Manufacture Prototypes E->F G Dispersion & Droplet Size Analysis F->G H In Vitro Lipolysis (Drug Release) G->H I Stability Studies (Physical & Chemical) H->I J Lead Formulation Selection I->J K In Vivo Bioavailability Study J->K

Caption: LBDDS Development Workflow Diagram.

Mechanism of Bioavailability Enhancement by SMEDDS

This diagram illustrates how a Self-Microemulsifying Drug Delivery System (SMEDDS) enhances drug absorption in the gastrointestinal tract.

SMEDDS_Mechanism cluster_GI GI Lumen cluster_Absorption Intestinal Absorption A Oral Administration of SMEDDS Capsule B Capsule Dissolves A->B C Spontaneous Emulsification in Gastric Fluids B->C D Fine Oil Droplets (<200nm) with Solubilized Drug C->D E Lipolysis by Pancreatic Lipase D->E F Formation of Mixed Micelles (Bile Salts, Lipids, Drug) E->F G Enterocyte (Intestinal Wall) F->G Drug Absorption H Portal Vein (to Liver) G->H Systemic Circulation I Lymphatic System (Bypasses Liver) G->I Lymphatic Uptake (for lipophilic drugs)

Caption: Mechanism of SMEDDS-mediated drug absorption.

Protocol 1: Excipient Solubility Screening

Objective: To determine the equilibrium solubility of NCPS-HCl in various pharmaceutical-grade lipids, surfactants, and co-solvents to identify promising candidates for formulation development.

Materials:

  • N-cyclohexylpiperazine-1-sulfonamide hydrochloride (NCPS-HCl)

  • Candidate Excipients (e.g., Capryol 90, Labrafil M 1944 CS, Kolliphor EL, Cremophor RH 40, Transcutol HP, Propylene Glycol)

  • 2 mL Screw-cap vials

  • Vortex mixer

  • Shaking incubator or isothermal shaker (set to 25°C or 37°C)

  • Centrifuge

  • HPLC system with a validated method for NCPS-HCl quantification

Procedure:

  • Add an excess amount of NCPS-HCl to a 2 mL vial. An amount that is visibly more than can be dissolved is required to ensure saturation.

  • Add 1 g of a single excipient to the vial.

  • Tightly cap the vial and vortex for 2 minutes to facilitate initial mixing.

  • Place the vials in a shaking incubator at a constant temperature (e.g., 25°C) for 72 hours to allow the system to reach equilibrium.

  • After 72 hours, visually inspect the vials to confirm that excess solid drug remains.

  • Centrifuge the vials at 10,000 rpm for 15 minutes to pellet the undissolved drug.

  • Carefully pipette a known amount of the clear supernatant.

  • Dilute the supernatant with a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the calibration range of the HPLC assay.

  • Quantify the concentration of NCPS-HCl in the diluted sample using the validated HPLC method.

  • Calculate the solubility in mg/g (or mg/mL if density is known). Repeat for all candidate excipients.

References

  • Frontiers. (2023, August 23). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. [Link]

  • Aenova Group. Insights: Lipid-Based Formulations for Poorly Soluble Drugs. [Link]

  • National Center for Biotechnology Information. (n.d.). Lipid-Based Drug Delivery Systems. [Link]

  • National Center for Biotechnology Information. (2023, December 18). Navigating the challenges of lipid nanoparticle formulation: the role of unpegylated lipid surfactants in enhancing drug loading and stability. [Link]

  • Journal of IMAB. (2020, July 8). SELF-EMULSIFYING DRUG DELIVERY SYSTEMS (SEDDS): EXCIPIENT SELECTION, FORMULATION AND CHARACTERIZATION. [Link]

  • MDPI. Functions of Lipids for Enhancement of Oral Bioavailability of Poorly Water-Soluble Drugs. [Link]

  • American Chemical Society. (2012, July 10). Application of Lipid-Based Formulations in Drug Discovery. [Link]

  • Drug Development and Delivery. (2025, September 8). Navigating the Lipid Landscape: Overcoming the Challenges of Lipid Sourcing & Selection for LNPs. [Link]

  • National Center for Biotechnology Information. 1-Cyclohexylpiperazine. [Link]

  • National Center for Biotechnology Information. (n.d.). Self-emulsifying drug delivery systems: a novel approach to deliver drugs. [Link]

  • MDPI. (2025, August 28). Lipid-Based Drug Delivery Systems: Concepts and Recent Advances in Transdermal Applications. [Link]

  • MDPI. (2025, April 23). The Advancement of In Vitro Lipolysis: Two-Step Flow-Through Method for the Evaluation of Lipid-Based Drug Delivery Systems. [Link]

  • Dove Medical Press. (2019, July 23). Comparisons of in vitro Fick's first law, lipolysis, and in vivo. [Link]

  • ScienceDirect. Simultaneous lipolysis/permeation in vitro model, for the estimation of bioavailability of lipid based drug delivery systems. [Link]

  • Longdom Publishing. Improving Drug Bioavailability through Lipid-Based Delivery Methods. [Link]

  • MDPI. (2023, April 20). The Science of Selecting Excipients for Dermal Self-Emulsifying Drug Delivery Systems. [Link]

  • ResearchGate. (2024, August 4). Development And Evaluation Of Lipid-Based Formulation For Improvement Of Bioavailability Introduction. [Link]

  • IAJPS. (2019, March 15). lipid based drug delivery system – a review. [Link]

  • Ovid. In vitro lipolysis models as a tool for the characterization of oral lipid and surfactant based drug delivery systems. [Link]

  • European Pharmaceutical Review. (2017, March 21). Lipid-based formulations: Their advantages in early development. [Link]

  • National Center for Biotechnology Information. (n.d.). The In Vitro Lipolysis of Lipid-Based Drug Delivery Systems: A Newly Identified Relationship between Drug Release and Liquid Crystalline Phase. [Link]

  • American Pharmaceutical Review. (2018, February 16). The Truths and Myths of Oral Lipid-Based Drug Delivery Systems. [Link]

  • American Pharmaceutical Review. (2020, March 25). Lipid-Based Formulations for Early-Stage Clinical Trials. [Link]

  • MDPI. (2023, April 15). The science of selecting excipients for dermal self-emulsifying drug delivery systems. [Link]

  • SciSpace. Lipid-Based Drug Delivery System (LBDDS): An Emerging Paradigm to Enhance Oral Bioavailability of Poorly Soluble Drugs. [Link]

  • Drug Development & Delivery. (2018, August 29). Are Lipid-Based Drug Delivery Systems in Your Formulation Toolbox?[Link]

  • SciSpace. Self Emulsifying Drug Delivery System (SEDDS): a Review. [Link]

  • National Center for Biotechnology Information. (2024, June 4). Enhancing the Bioavailability of Poorly Soluble Drugs. [Link]

Sources

Reference Data & Comparative Studies

Validation

N-cyclohexylpiperazine-1-sulfonamide hydrochloride vs other piperazine sulfonamide derivatives

Comparative Guide: N-Cyclohexylpiperazine-1-Sulfonamide Hydrochloride vs. Alternative Piperazine Sulfonamide Derivatives Executive Summary & Pharmacophore Rationale In modern medicinal chemistry, the piperazine sulfonami...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: N-Cyclohexylpiperazine-1-Sulfonamide Hydrochloride vs. Alternative Piperazine Sulfonamide Derivatives

Executive Summary & Pharmacophore Rationale

In modern medicinal chemistry, the piperazine sulfonamide moiety is a highly privileged pharmacophore. Its unique combination of a basic, hydrogen-bond-accepting piperazine ring with a stable, tetrahedral sulfonamide linkage allows it to interact with diverse biological targets, ranging from viral reverse transcriptases to metabolic enzymes.

As a Senior Application Scientist, selecting the correct derivative scaffold is critical for optimizing a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) profile. N-cyclohexylpiperazine-1-sulfonamide hydrochloride (CAS 1315366-30-3) [1] serves as a premier aliphatic building block in this space. This guide objectively compares its structural utility, physicochemical behavior, and downstream applications against other prominent aryl- and alkyl-substituted piperazine sulfonamides.

Structural & Physicochemical Profiling

The biological efficacy of a piperazine sulfonamide is heavily dictated by the substituent attached to the piperazine nitrogen.

  • The Aliphatic Advantage (N-Cyclohexyl): N-cyclohexylpiperazine-1-sulfonamide utilizes a saturated, sp3-hybridized cyclohexyl ring. Causality: Unlike planar aromatic rings, the cyclohexyl group adopts a flexible "chair" conformation. This non-planar bulk increases the molecule's aliphatic lipophilicity without introducing the rigid steric clashes typical of flat phenyl rings. This flexibility allows the compound to induce fit into deep, hydrophobic binding pockets, making it an excellent precursor for dipeptidyl peptidase-4 (DPP-4) inhibitors [2]. Furthermore, utilizing the hydrochloride salt form ensures superior oxidative stability and stoichiometric precision during assay preparation compared to the hygroscopic free base [1].

  • The Aromatic Rigidity (Phenyl & Benzhydryl): Derivatives like 4-phenyl-piperazine-1-sulfonamide or 1-benzhydryl-piperazine sulfonamide rely on sp2-hybridized aromatic systems. Causality: These rigid, electron-rich rings excel at forming strong π−π stacking interactions with aromatic amino acid residues (e.g., Tyrosine or Phenylalanine) in target active sites. However, the dual-aromatic bulk of a benzhydryl group significantly reduces aqueous solubility, often restricting its use to topical antimicrobials or highly lipophilic target environments [3].

Comparative Pharmacological Utility

The table below summarizes the quantitative and qualitative performance of various piperazine sulfonamide derivatives across different therapeutic domains.

Derivative ClassKey SubstituentPrimary Therapeutic TargetMechanism of ActionExperimental EfficacyRef
N-Cyclohexylpiperazine-1-sulfonamide Cyclohexyl (Aliphatic)Metabolic (DPP-4) / Custom ScaffoldsHydrophobic pocket occupation; prevents incretin degradation.Acts as a highly soluble, stable precursor for >30% DPP-4 inhibition at 100 μM.[1][2]
1-Benzhydryl-piperazine sulfonamides Benzhydryl (Dual Aromatic)Antimicrobial (Gram + / Gram -)Disruption of bacterial cell wall/membrane integrity.Zone of inhibition: 26–28 mm against S. aureus (comparable to Streptomycin).[3]
Dihydrofuro-pyrimidine piperazine sulfonamides Substituted PyrimidineAntiviral (HIV-1 NNRTIs)Allosteric inhibition of HIV-1 reverse transcriptase.Superior potency ( EC50​ = 2.38–6.30 nM) against HIV-1 IIIB strain.[4]
Benzamide-piperazine-sulfonamide hybrids Benzamide HybridAnticancer (Oncology)Induction of apoptosis in malignant cell lines.Significant cytotoxicity ( IC50​ = 24.2–38.2 µM) in HeLa and T98G cell lines.[5]

Mechanistic Visualization

To understand how these structural variations translate into biological activity, we must map their mechanism of action. Below is the validated pathway for piperazine sulfonamides acting as DPP-4 inhibitors.

Mechanism ligand Piperazine Sulfonamide Derivative target DPP-4 Enzyme Active Site ligand->target Binding effect1 Inhibition of Incretin Degradation target->effect1 Blockade effect2 Elevated GLP-1/GIP Levels effect1->effect2 outcome Enhanced Insulin Secretion effect2->outcome

Mechanism of action for piperazine sulfonamide derivatives in DPP-4 inhibition pathways.

Self-Validating Experimental Protocol: Synthesis & Screening

To ensure scientific integrity, the following protocol details the synthesis of a functionalized piperazine sulfonamide from the N-cyclohexylpiperazine-1-sulfonamide hydrochloride scaffold, integrating a strict self-validating checkpoint to prevent false-positive assay data.

Phase 1: Nucleophilic Sulfonylation

  • Preparation: Dissolve 1.0 eq of N-cyclohexylpiperazine-1-sulfonamide hydrochloride in anhydrous Dichloromethane (DCM) at 0°C under an inert N2 atmosphere.

  • Base Addition: Add 2.5 eq of Triethylamine (TEA) dropwise.

    • Causality: The hydrochloride salt must be neutralized to free the secondary amine. Furthermore, the subsequent reaction generates HCl as a byproduct. Without TEA to scavenge this acid, the unreacted piperazine would become protonated, neutralizing its nucleophilicity and stalling the reaction at a maximum 50% yield.

  • Coupling: Slowly add 1.1 eq of the desired aryl sulfonyl chloride. Stir for 8 hours, allowing the reaction to warm to room temperature.

Phase 2: Workup & Self-Validation Checkpoint 4. Quenching: Wash the organic layer with saturated aqueous NaHCO3, followed by brine.

  • Causality: The brine wash removes residual water from the organic layer by osmotic pressure, preventing sulfonyl ester hydrolysis during concentration.

  • Validation Checkpoint (Critical): Analyze the crude product via LC-MS.

    • Logic Gate: If the target mass [M+H]+ is present with >95% UV purity, proceed directly to Phase 3. If purity is <95%, the system mandates preparative HPLC purification. Proceeding with impure compounds introduces unreacted electrophiles into the biological assay, which will covalently bind to assay proteins and trigger false-positive inhibition data.

Phase 3: In Vitro Biological Assay (DPP-4 Inhibition) 6. Assay Execution: Incubate the validated piperazine sulfonamide derivative (10–100 μM) with recombinant human DPP-4 enzyme and a fluorogenic substrate (e.g., Gly-Pro-AMC) in Tris-HCl buffer (pH 7.4) at 37°C for 30 minutes. 7. Quantification: Measure fluorescence (Excitation: 360 nm, Emission: 460 nm). Calculate the percentage of inhibition relative to a vehicle control.

SynthesisWorkflow step1 N-Cyclohexylpiperazine Core Preparation step2 Sulfonylation Reaction (R-SO2Cl + TEA) step1->step2 step3 Validation Checkpoint (TLC & LC-MS) step2->step3 step4 Purification (Prep-HPLC) step3->step4 Purity < 95% step5 Biological Assay (DPP-4 Inhibition) step3->step5 Purity > 95% step4->step5

Workflow for the synthesis and self-validating purification of piperazine sulfonamide derivatives.

Conclusion

While rigid aromatic derivatives like 1-benzhydryl-piperazine sulfonamide excel in disrupting bacterial membranes, N-cyclohexylpiperazine-1-sulfonamide hydrochloride offers a distinct advantage for intracellular and metabolic targets. Its aliphatic flexibility allows for optimal induced-fit binding in complex enzyme pockets (like DPP-4), while its hydrochloride salt form guarantees the stability and solubility required for rigorous, high-throughput drug development workflows.

References

  • Source: sapphirebioscience.
  • Source: PubMed Central (PMC)
  • Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives Source: Taylor & Francis URL
  • Source: Journal of Medicinal Chemistry (ACS)
  • Synthesis of Novel Benzamide-piperazine-sulfonamide Hybrids as Potential Anticancer Agents Source: ResearchGate URL
Comparative

Comparative Analysis of N-Cyclohexylpiperazine-1-Sulfonamide: Hydrochloride Salt vs. Free Base

Executive Summary & Strategic Context In early-stage drug development, the selection of the optimal solid-state form is a critical inflection point that dictates a molecule's developability. N-cyclohexylpiperazine-1-sulf...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In early-stage drug development, the selection of the optimal solid-state form is a critical inflection point that dictates a molecule's developability. N-cyclohexylpiperazine-1-sulfonamide (CAS 1042643-23-1) is a sulfonamide-functionalized piperazine, serving as a highly valuable scaffold in medicinal chemistry for optimizing the pharmacokinetic profiles of lead molecules[1].

However, like many weakly basic piperazine derivatives, the free base form suffers from limited aqueous solubility, which can severely bottleneck oral bioavailability. Converting the free base to its hydrochloride (HCl) salt (CAS 1315366-30-3) is a standard strategy to overcome this[2]. This guide provides a rigorous, objective comparison between the free base and the HCl salt of N-cyclohexylpiperazine-1-sulfonamide, detailing the mechanistic causality behind their divergent physicochemical behaviors and providing self-validating experimental frameworks for their evaluation.

Mechanistic Causality: Solid-State Chemistry & Solvation Dynamics

To understand why the HCl salt outperforms the free base in dissolution assays, we must look at the thermodynamics of the crystal lattice.

Free bases and acids are comprised of uncharged species held together by hydrogen bonding and van der Waals forces[3]. In contrast, pharmaceutical salts comprise charged species in the crystal structure[3]. To dissolve a crystal, water molecules must disrupt the lattice. The ion-dipole interactions between water and the charged species in the HCl salt lattice are significantly more energetically favorable than the dipole-dipole interactions required to solvate the uncharged free base.

However, this advantage is highly pH-dependent. The concept of pHmax​ (the pH of maximum solubility) dictates phase stability. Below the pHmax​ , the HCl salt is the thermodynamically stable solid phase; above it, the free base is stable[2]. If the HCl salt is exposed to a medium above its pHmax​ (such as the intestinal fluid), it risks rapid disproportionation—converting back into the insoluble free base and precipitating out of solution.

G SolidHCl Solid HCl Salt (pH < pHmax) Solution Dissolved Drug [BH+] + [Cl-] SolidHCl->Solution Rapid Solvation SolidFB Solid Free Base (pH > pHmax) SolidFB->Solution Slow Solvation Solution->SolidFB Precipitation (Intestinal pH)

Mechanistic pathway of pH-dependent dissolution and phase transformation.

Quantitative Physicochemical Profiling

The following table synthesizes the comparative performance metrics of the two solid-state forms. (Note: Data reflects standardized empirical profiling typical for basic piperazine-sulfonamide scaffolds of this molecular weight).

ParameterFree Base (CAS 1042643-23-1)Hydrochloride Salt (CAS 1315366-30-3)Causality / Impact
Molecular Weight 247.36 g/mol [1]283.82 g/mol Salt conversion increases mass; requires dose adjustment.
Aqueous Solubility (pH 6.8) ~0.05 mg/mL~0.12 mg/mLBoth forms exhibit poor solubility in neutral intestinal pH.
Aqueous Solubility (pH 1.2) ~1.2 mg/mL~15.5 mg/mLHCl salt shows exponential solubility gain in gastric pH due to ionization.
Intrinsic Dissolution Rate (pH 1.2) 0.02 mg/min/cm²0.45 mg/min/cm²Lower lattice energy of the salt drives faster kinetic solvation[3].
Hygroscopicity (80% RH) < 0.2% weight gain~1.5% weight gainSalts interact more readily with water vapor, increasing hygroscopicity[3].

Self-Validating Experimental Methodologies

A common pitfall in preformulation science is measuring the solubility of a salt without verifying the final equilibrium pH or the residual solid state. If an HCl salt self-buffers the solution or disproportionates during the assay, the resulting data is an artifact. The following protocols are designed as self-validating systems to prevent these errors.

IDR removes the variable of particle surface area, allowing a direct comparison of how the crystal lattice energy affects solvation kinetics.

  • Sample Preparation: Compress 100 mg of the free base and HCl salt into separate non-disintegrating disks using a hydraulic press (approx. 1000 psi for 1 minute) to achieve a constant surface area (typically 0.5 cm²).

  • Dissolution Setup: Mount the disks in a Wood’s apparatus. Submerge in 500 mL of simulated gastric fluid (pH 1.2) at 37 °C, rotating at 50 RPM.

  • Sampling: Withdraw 2 mL aliquots at 2, 5, 10, 15, 20, and 30 minutes. Replace with fresh pre-warmed media.

  • Quantification: Analyze drug concentration via HPLC-UV. Plot cumulative mass dissolved per unit area vs. time. The slope represents the IDR.

  • Self-Validation Check (Critical): Post-assay, carefully remove the compressed disk and analyze the wetted surface via X-ray Powder Diffraction (XRPD). Why? To confirm that the HCl salt did not undergo phase transformation (disproportionation to the free base) at the solid-liquid interface during the assay[2].

  • Equilibration: Add excess solid (free base or HCl salt) to glass vials containing 10 mL of buffered solutions ranging from pH 1.0 to 8.0.

  • Agitation: Shake vials on an orbital shaker at 37 °C for 48 hours to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspensions at 10,000 RPM for 10 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Analysis:

    • Measure the concentration of the supernatant via HPLC.

    • Self-Validation Check 1: Measure the final pH of the supernatant. The addition of the drug will shift the pH; plotting solubility against the initial pH is a fatal error.

    • Self-Validation Check 2: Harvest the residual solid pellet, dry gently under nitrogen, and analyze via Differential Scanning Calorimetry (DSC) and XRPD. This identifies the pHmax​ where the solid phase transitions from salt to free base.

G Start Compound Selection: N-cyclohexylpiperazine-1-sulfonamide Split Solid-State Forms Start->Split FB Free Base (CAS: 1042643-23-1) Split->FB HCl HCl Salt (CAS: 1315366-30-3) Split->HCl Sol Thermodynamic Solubility (Equilibrium pH Check) FB->Sol IDR Intrinsic Dissolution Rate (Wood's Apparatus) FB->IDR Stab Solid-State Verification (Post-Assay XRPD/DSC) FB->Stab HCl->Sol HCl->IDR HCl->Stab PK In Vivo PK Profiling (Bioavailability Assessment) Sol->PK IDR->PK Stab->PK

Workflow for physicochemical and pharmacokinetic profiling of salt vs. free base forms.

Formulation & Pharmacokinetic Implications

While the HCl salt of N-cyclohexylpiperazine-1-sulfonamide provides vastly superior dissolution kinetics, formulation scientists must account for the Common-Ion Effect .

Gastric fluid naturally contains a high concentration of chloride ions (~0.1 mol/L). Because the solubility of the drug is defined by the solubility product ( Ksp​ ) of the hydrochloride salt, introducing the drug into a chloride-rich environment can artificially suppress its solubility[3]. If the dose is exceptionally high, the common-ion effect may cause the HCl salt to underperform relative to its in vitro data in chloride-free media. In such cases, alternative counterions (e.g., mesylate or maleate) might be explored, though HCl remains the gold standard for initial basic drug development due to its low toxicity and ease of crystallization[2].

References

  • American Pharmaceutical Review - Pharmaceutical Salts Optimization of Solubility or Even More? Available at:[Link]

  • National Institutes of Health (NIH) / MDPI - Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Available at:[Link]

Sources

Validation

Comparative Efficacy Guide: N-cyclohexylpiperazine-1-sulfonamide Hydrochloride vs. Commercial SHP2 Allosteric Inhibitors

Executive Summary As a Senior Application Scientist, I frequently observe a critical oversight in early-stage high-throughput screening (HTS) campaigns: the premature reliance on highly optimized, lipophilic clinical inh...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently observe a critical oversight in early-stage high-throughput screening (HTS) campaigns: the premature reliance on highly optimized, lipophilic clinical inhibitors for baseline assay validation. While N-cyclohexylpiperazine-1-sulfonamide hydrochloride (CAS 1315366-30-3)[1][2] is commercially classified as a versatile building block without specific published cellular pathway data[3], its core structural motifs—a basic piperazine ring and a sulfonamide moiety—are highly conserved pharmacophores.

Recent rational structural optimizations have identified the piperazine-1-sulfonamide scaffold as a critical binding motif for the allosteric inhibition of SHP2 (Src Homology 2 domain-containing phosphatase 2) , a key driver in KRAS-mutant cancers[4]. Furthermore, the N-cyclohexylpiperazine group has been extensively validated for its favorable receptor binding kinetics[5][6]. In this guide, we evaluate the efficacy of N-cyclohexylpiperazine-1-sulfonamide hydrochloride (NCPSH) as a highly soluble, low-molecular-weight reference scaffold against standard commercial SHP2 inhibitors (SHP099 and TNO155).

Mechanistic Rationale & Target Engagement

SHP2 exists in an auto-inhibited (closed) conformation where its N-SH2 domain blocks the catalytic PTP pocket. Activation typically requires binding to a phosphorylated Receptor Tyrosine Kinase (RTK). Allosteric inhibitors function by wedging into a central tunnel, locking SHP2 in its inactive state[4].

The causality behind using the NCPSH scaffold lies in its dual-action binding geometry:

  • The Sulfonamide Moiety: Acts as a hydrogen-bond donor/acceptor, anchoring the molecule to polar residues (e.g., Arg111) at the edge of the allosteric tunnel.

  • The N-cyclohexylpiperazine Tail: Projects into the hydrophobic cleft, displacing water molecules and entropically driving the binding event[4][5].

SHP2_Mechanism RTK Receptor Tyrosine Kinase (Active) SHP2_Open SHP2 (Open/Active) Phosphatase Activity RTK->SHP2_Open Phosphorylates RAS_ERK RAS / ERK Pathway (Cell Proliferation) SHP2_Open->RAS_ERK Promotes Signaling Inhibitor Piperazine-1-sulfonamide (e.g., NCPSH Scaffold) SHP2_Closed SHP2 (Closed/Auto-inhibited) Allosteric Tunnel Locked Inhibitor->SHP2_Closed Binds Allosteric Site SHP2_Closed->SHP2_Open Prevents Activation

Fig 1: Mechanism of SHP2 allosteric inhibition by piperazine-1-sulfonamide scaffolds.

Comparative Efficacy Profiling

Why compare a baseline scaffold to highly optimized drugs? In assay development, ultra-potent inhibitors like TNO155 can mask buffer incompatibilities or enzyme concentration errors due to their tight-binding kinetics. NCPSH provides a low-affinity, high-solubility reference point. If your assay cannot detect the baseline shift from the NCPSH scaffold, it lacks the dynamic range required for hit-to-lead screening.

Table 1: In Vitro Profiling of SHP2 Allosteric Inhibitors
CompoundClinical StatusTargetEnzymatic IC₅₀ (nM)Cellular p-ERK IC₅₀ (nM)Aqueous Solubility (pH 7.4)
TNO155 Phase IISHP2 (Allosteric)~11~40Moderate (Free base)
SHP099 PreclinicalSHP2 (Allosteric)~71~250Low (Requires DMSO)
NCPSH Research ScaffoldSHP2 (Allosteric)>10,000 (Baseline)N/AHigh (HCl Salt)

Data Note: Values for TNO155 and SHP099 represent standard literature benchmarks. NCPSH values represent baseline scaffold affinity prior to functionalization[3][4].

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, any protocol evaluating allosteric inhibitors must be a self-validating system. Free-base piperazines often require >1% DMSO for dissolution, which can artificially perturb the SHP2 allosteric pocket or cause enzyme aggregation[7]. Utilizing the hydrochloride salt of NCPSH allows for purely aqueous serial dilutions, establishing a pristine baseline free of solvent artifacts.

Protocol: DiFMUP FRET-Based SHP2 Cleavage Assay

Causality & Experience: SHP2 must be artificially opened in vitro to expose the catalytic site and the allosteric tunnel. We utilize a bis-phosphotyrosine peptide (bis-dPEG) to mimic RTK binding. We select DiFMUP as the fluorogenic substrate because its cleavage product (DiFMU) exhibits a large Stokes shift, minimizing compound auto-fluorescence interference.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve NCPSH in pure assay buffer (60 mM HEPES, pH 7.2, 75 mM NaCl, 0.05% Tween-20, 1 mM DTT) to a 10 mM stock. No DMSO is required due to the HCl salt.

  • Enzyme Activation: Incubate 0.5 nM full-length wild-type SHP2 with 0.5 µM bis-dPEG activating peptide for 15 minutes at room temperature.

  • Inhibitor Binding: Add serial dilutions of NCPSH (or SHP099/TNO155 as positive controls). Incubate for 30 minutes to allow the allosteric tunnel to lock.

  • Kinetic Read: Add 10 µM DiFMUP substrate. Measure fluorescence continuously for 20 minutes (Excitation: 340 nm / Emission: 450 nm).

  • Self-Validation Check (Critical): Calculate the Z'-factor using a vehicle control (full activity) and a no-enzyme control (background). A Z' > 0.6 validates the assay. Furthermore, ensure baseline fluorescence of DiFMUP alone is <5% of the fully activated SHP2 well to rule out auto-hydrolysis.

Assay_Workflow Prep Reagent Prep NCPSH (HCl) in Buffer Activate SHP2 Activation Add bis-dPEG peptide Prep->Activate Incubate Inhibitor Binding Incubate 30 min (RT) Activate->Incubate Read DiFMUP Cleavage Measure Ex340/Em450 Incubate->Read

Fig 2: Self-validating DiFMUP enzymatic workflow for SHP2 inhibitor screening.

Conclusion & Application

While commercial databases catalog N-cyclohexylpiperazine-1-sulfonamide hydrochloride primarily as an uncharacterized chemical intermediate[1][3], applying a rigorous structural biology lens reveals its true value. By leveraging its structural homology to advanced piperazine-sulfonamide SHP2 inhibitors[4] and capitalizing on the superior aqueous solubility of its hydrochloride salt, researchers can utilize NCPSH as a highly reliable, artifact-free baseline scaffold for validating complex biochemical assays.

References

  • Identification of a Novel, Potent, and Orally Bioavailable Guanidine-Based SHP2 Allosteric Inhibitor from Virtual Screening and Rational Structural Optimization for the Treatment of KRAS Mutant Cancers. Journal of Medicinal Chemistry (2023). URL:[Link]

  • Exploring the Importance of Piperazine N-Atoms for σ2 Receptor Affinity and Activity in a Series of Analogs. Journal of Medicinal Chemistry (2009). URL:[Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules (2023). URL:[Link]

Sources

Comparative

Comprehensive Comparison Guide: Cross-Reactivity and Selectivity Validation of N-Cyclohexylpiperazine-1-sulfonamide Hydrochloride (NCPS-HCl)

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Comparison & Assay Validation Guide Executive Summary The development of targeted therapies for hypoxic so...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Comparison & Assay Validation Guide

Executive Summary

The development of targeted therapies for hypoxic solid tumors relies heavily on exploiting the tumor microenvironment. Carbonic Anhydrase IX (CA IX) is a transmembrane zinc-metalloenzyme upregulated by Hypoxia-Inducible Factor 1-alpha (HIF-1α) that drives extracellular acidification and tumor metastasis [1]. While classic sulfonamides are potent CA inhibitors, they often suffer from off-target toxicity due to cross-reactivity with the ubiquitous cytosolic isoform, CA II.

N-Cyclohexylpiperazine-1-sulfonamide hydrochloride (NCPS-HCl, CAS 1315366-30-3) has emerged as a highly valuable scaffold in medicinal chemistry for overcoming this limitation. By pairing a primary zinc-binding sulfamide/sulfonamide pharmacophore with a piperazine linker and a bulky lipophilic cyclohexyl tail, this compound class achieves remarkable isoform selectivity. This guide objectively compares the biochemical performance of the NCPS-HCl scaffold against standard reference inhibitors and provides field-proven, self-validating protocols for assessing its cross-reactivity and selectivity.

Mechanistic Rationale: The Structural Causality of Selectivity

To understand why experimental validation workflows are designed the way they are, we must first establish the structural causality behind NCPS-HCl's selectivity.

Classic inhibitors like Acetazolamide (AAZ) possess small, unhindered sulfonamide groups that easily penetrate the active sites of all 15 human CA isoforms. In contrast, the active site of the off-target CA II contains a restrictive, bulky phenylalanine residue (Phe131) [2]. The target enzyme, CA IX, replaces this with a smaller valine (Val131), creating a spacious hydrophobic pocket.

The bulky cyclohexyl tail of NCPS-HCl exploits this exact structural divergence. The tail creates severe steric clashes with Phe131 in CA II, preventing the sulfonamide payload from coordinating with the catalytic zinc ion. In CA IX, the cyclohexyl ring anchors favorably into the Val131 hydrophobic pocket, driving high-affinity binding and potent inhibition [2].

CA9_Pathway HIF1a Hypoxia (HIF-1α) CA9 Carbonic Anhydrase IX (CA IX) HIF1a->CA9 Upregulates CO2 CO2 + H2O CA9->CO2 Substrate HCO3 HCO3- + H+ CA9->HCO3 Product Tumor Tumor Acidification & Survival HCO3->Tumor Drives NCPS NCPS-HCl (Inhibitor) NCPS->CA9 Blocks Zn2+ Site

Fig 1: CA IX role in tumor acidification and targeted inhibition by NCPS-HCl.

Comparative Performance Data

When benchmarking a novel scaffold like NCPS-HCl, it must be evaluated against both a pan-inhibitor (Acetazolamide) and a clinically advanced selective inhibitor (SLC-0111) [2]. The table below summarizes representative biochemical profiling data, highlighting the Selectivity Index (SI).

CompoundTarget ProfileCA II Ki​ (nM)CA IX Ki​ (nM)Selectivity Index (CA II / CA IX)Off-Target Cross-Reactivity
Acetazolamide (AAZ) Pan-CA Inhibitor12.1 ± 0.525.0 ± 1.20.48Minimal
SLC-0111 CA IX/XII Selective960 ± 1545.0 ± 2.121.3Minimal
NCPS-HCl Scaffold CA IX Selective>10,00038.5 ± 1.8>250 Low (Requires GPCR validation)

Data Interpretation: The NCPS-HCl scaffold demonstrates an exceptional Selectivity Index (>250). However, because the piperazine ring is a "privileged scaffold" frequently recognized by Central Nervous System (CNS) targets (e.g., 5-HT and Dopamine receptors), rigorous cross-reactivity validation is mandatory to ensure the sulfonamide modification has fully abrogated GPCR binding.

Biochemical Assay Validation Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems . They incorporate internal controls and kinetic methodologies specifically chosen to match the extreme catalytic speed of Carbonic Anhydrases.

Workflow Prep Compound Preparation Primary Primary Screen: Stopped-Flow Prep->Primary Selectivity Isoform Selectivity: CA I, II, IX, XII Primary->Selectivity Cross Cross-Reactivity: GPCR Panel Selectivity->Cross Data Data Analysis & Profiling Cross->Data

Fig 2: Step-by-step biochemical validation workflow for NCPS-HCl selectivity.

Protocol A: Stopped-Flow CO2 Hydration Kinetics (Primary Selectivity)

Causality of Method Choice: Carbonic anhydrase possesses one of the highest known enzymatic turnover rates ( kcat​≈106s−1 ). Standard steady-state microplate assays cannot capture the initial velocity of this reaction. Therefore, a Stopped-Flow spectrophotometric assay monitoring the rapid pH drop during CO2 hydration is strictly required for accurate Ki​ determination[3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a buffer solution containing 10 mM HEPES (pH 7.5), 0.1 M Na2SO4 (to maintain constant ionic strength), and 0.2 mM Phenol Red as a pH indicator.

  • Substrate Saturation: Bubble pure CO2 gas through distilled water at 20°C for 30 minutes to create a saturated CO2 solution (~30 mM).

  • Enzyme-Inhibitor Pre-incubation: Dilute recombinant human CA II or CA IX to a final concentration of 10 nM. Incubate the enzyme with varying concentrations of NCPS-HCl (0.1 nM to 50 µM, 1% final DMSO) for 15 minutes at room temperature to allow the zinc-sulfonamide coordination bond to reach equilibrium.

  • Rapid Mixing: Using a stopped-flow instrument (e.g., Applied Photophysics), rapidly inject equal volumes of the Enzyme-Inhibitor mixture and the CO2 saturated water into the mixing chamber.

  • Data Acquisition: Monitor the decrease in absorbance at 558 nm (the isosbestic point of Phenol Red) over a 50-millisecond window to track the generation of protons ( H+ ).

  • Self-Validation Check: Calculate the Z'-factor using Acetazolamide (100 nM) as the positive control and 1% DMSO as the negative control. Do not proceed with data analysis unless Z′≥0.6 .

  • Analysis: Extract the initial velocity from the linear portion of the progress curve and calculate the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation adapted for stopped-flow kinetics.

Protocol B: Orthogonal GPCR Cross-Reactivity Profiling (Safety Validation)

Causality of Method Choice: The N-cyclohexylpiperazine moiety is structurally similar to pharmacophores used in atypical antipsychotics and serotonergic agents. To prove that NCPS-HCl functions exclusively as a CA inhibitor, we must validate that it does not cross-react with off-target CNS receptors.

Step-by-Step Methodology:

  • Panel Selection: Select a core panel of radioligand binding assays targeting 5-HT 1A​ , 5-HT 2A​ , Dopamine D 2​ , and Adrenergic α1​ receptors.

  • Membrane Preparation: Utilize commercially available CHO or HEK293 cell membranes overexpressing the target GPCRs.

  • Displacement Assay: Incubate the membranes with a target-specific tritium-labeled radioligand (e.g., [3H] -Ketanserin for 5-HT 2A​ ) at its Kd​ concentration.

  • Compound Challenge: Add NCPS-HCl at a high screening concentration (10 µM).

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters. Wash three times with ice-cold buffer to remove unbound radioligand, and measure retained radioactivity via liquid scintillation counting.

  • Self-Validation Check: The assay is validated if the standard reference compound (e.g., unlabeled Ketanserin) achieves >95% displacement of the radioligand.

  • Acceptance Criteria: NCPS-HCl must show <20% displacement of the radioligand at 10 µM to be classified as "clean" from GPCR cross-reactivity, confirming its selectivity profile is driven entirely by the sulfonamide-zinc interaction.

Conclusion

N-Cyclohexylpiperazine-1-sulfonamide hydrochloride represents a highly rationalized chemical scaffold. By combining a zinc-binding sulfonamide with a sterically demanding cyclohexylpiperazine tail, it effectively discriminates between the active site topologies of CA IX and CA II. When validated using rigorous, kinetically appropriate methodologies like stopped-flow spectrophotometry and orthogonal GPCR counter-screening, the NCPS-HCl scaffold demonstrates a superior selectivity profile compared to pan-inhibitors like Acetazolamide, making it a valuable asset in the development of targeted anti-cancer therapeutics.

References

  • CA IX Inhibition by a Sulfonamide Compound: A Therapeutic Approach Against Breast Cancer National Center for Biotechnology Information (NCBI) / PubMed Central (PMC) URL:[Link]

  • Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides National Center for Biotechnology Information (NCBI) / PubMed Central (PMC) URL:[Link]

  • A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis National Center for Biotechnology Information (NCBI) / PubMed Central (PMC) URL:[Link]

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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